molecular formula C10H8N2O3 B1442249 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 860367-71-1

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1442249
CAS No.: 860367-71-1
M. Wt: 204.18 g/mol
InChI Key: LMZCNXMLWIIYDP-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZCNXMLWIIYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702135
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
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Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-02-1, 860367-71-1
Record name 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20702135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The document details its chemical structure, synthesis, and applications, offering valuable insights for professionals in the field.

Core Chemical Structure and Properties

This compound is a multifaceted organic compound.[1] Its structure is distinguished by an oxazole ring linked to an aromatic amine.[1] The molecular formula is C10H8N2O3, with a molecular weight of approximately 204.18 g/mol .[1] The presence of both a carboxylic acid and an amine group are central to its chemical reactivity and potential biological functions.[1]

Key Identifiers and Properties:
PropertyValue
IUPAC Name This compound[1]
CAS Number 860367-71-1[1]
Molecular Formula C10H8N2O3[1]
Molecular Weight 204.18 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)N[1]
InChI Key LMZCNXMLWIIYDP-UHFFFAOYSA-N[1]

The molecule's functional groups, including the carboxylic acid and aromatic amine, make it a point of interest for researchers in medicinal chemistry and materials science.[1] The carboxylic acid group suggests possibilities in drug design and polymer chemistry, while the amine group allows for further modifications to fine-tune the molecule's properties.[1]

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through several methods. A common route involves starting with 4-aminobenzoic acid and employing cyclization reactions to form the oxazole ring.[1] Purification is then carried out using standard techniques like recrystallization or chromatography.[1]

Key Chemical Reactions:

The reactivity of this compound is largely dictated by its functional groups:[1]

  • Esterification: The carboxylic acid group can react with alcohols to form esters.[1]

  • Amidation: The amine group can form amides by reacting with acyl chlorides or anhydrides.[1]

  • Oxidation and Reduction: The amino group can be oxidized to nitro derivatives, which can then be reduced back to the amino group.[1]

A simplified flowchart of the synthesis process.

Applications and Biological Activity

This heterocyclic compound is a versatile building block with a range of potential applications.

Medicinal Chemistry and Drug Discovery:

It serves as a foundational structure for creating new therapeutic agents.[1] Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for further investigation in these areas.[1] Its structural similarities to known pharmacophores suggest it may interact with specific biological targets.[1]

Other Applications:
  • Chemical Research: It is used as a building block in synthetic organic chemistry to construct more complex molecules.[1]

  • Material Science: The unique chemical structure is being explored for the development of new materials.[1]

G This compound This compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Chemical Research Chemical Research This compound->Chemical Research Material Science Material Science This compound->Material Science Anti-inflammatory Agents Anti-inflammatory Agents Medicinal Chemistry->Anti-inflammatory Agents Anticancer Agents Anticancer Agents Medicinal Chemistry->Anticancer Agents

Potential application areas of the compound.

While the potential is significant, it's important to note that extensive research specifically utilizing this compound has not been widely documented in scientific literature.[1] However, the functional groups present suggest a strong basis for future exploration in drug design and polymer chemistry.[1]

Conclusion

This compound is a chemical compound with a unique structure that holds promise for various scientific fields. Its combination of an oxazole ring with amine and carboxylic acid functional groups makes it a valuable scaffold for the development of new molecules with potential therapeutic and material applications. Further research into its properties and derivatives is warranted to fully explore its capabilities.

References

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 3-(4-aminophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(4-aminophenyl)isoxazole derivatives , a privileged scaffold in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthetic accessibility, structure-activity relationships (SAR), and validated biological applications.

Executive Summary

The 3-(4-aminophenyl)isoxazole core represents a versatile pharmacophore in modern drug discovery. Structurally, it consists of a five-membered heterocyclic isoxazole ring substituted at the C3 position with a 4-aminophenyl moiety. This arrangement offers a unique geometry that mimics biphenyl systems while introducing hydrogen-bond acceptor capabilities via the isoxazole nitrogen and oxygen.

The primary utility of this scaffold lies in the 4-amino group , which serves as a reactive "warhead" for derivatization into sulfonamides (COX-2 inhibitors), Schiff bases (antimicrobials), and ureas (kinase inhibitors). This guide details the synthetic pathways, SAR logic, and experimental protocols necessary to exploit this scaffold.

Structure-Activity Relationship (SAR) & Pharmacophore Analysis[1]

The biological efficacy of 3-(4-aminophenyl)isoxazole derivatives is governed by three specific structural domains. Understanding these domains is critical for rational drug design.

The Isoxazole Core (Linker & Acceptor)
  • Bioisosterism: The isoxazole ring acts as a bioisostere for carboxylic acids, esters, and amides. It is planar and stable against metabolic hydrolysis, unlike its open-chain counterparts.

  • Geometry: It holds the C3 and C5 substituents at a specific angle (

    
    ), which is crucial for fitting into the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2).
    
The 3-(4-aminophenyl) Moiety (The Donor)
  • H-Bonding: The para-amino group (

    
    ) acts as a hydrogen bond donor. In its free form, it contributes to binding affinity in hydrophilic pockets.
    
  • Derivatization Potential: The amine is rarely the final endpoint. It is typically converted into:

    • Sulfonamides (

      
      ):  Critical for COX-2 selectivity (e.g., Valdecoxib analogs).[1]
      
    • Azomethines (

      
      ):  Schiff bases that improve lipophilicity and target bacterial DNA gyrase.
      
The C5 Substituent (The Modulator)
  • Lipophilicity: Substitution at C5 (e.g., Methyl, Phenyl, tert-butyl) modulates the overall LogP of the molecule, affecting membrane permeability and pharmacokinetic (PK) profiles.

Diagram 1: Pharmacophore Dissection

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Core Isoxazole Ring (Rigid Linker / H-Bond Acceptor) Pos3 C3: 4-Aminophenyl (Primary Pharmacophore) Core->Pos3 Defines Geometry Pos5 C5: Lipophilic Group (Methyl/Phenyl for PK modulation) Core->Pos5 Modulates LogP Deriv Derivatization Targets: 1. Sulfonamides (COX-2) 2. Schiff Bases (Antimicrobial) Pos3->Deriv Chemical Handle

Caption: Structural decomposition of the 3-(4-aminophenyl)isoxazole scaffold highlighting the roles of the heterocyclic core, the amino "handle," and the lipophilic modulator.

Therapeutic Applications

Anti-Inflammatory Activity (COX-2 Inhibition)

The most prominent application of diaryl isoxazoles is in the selective inhibition of COX-2. While Valdecoxib (a known drug) places the sulfonamidophenyl group at C4, derivatives with the aminophenyl/sulfonamidophenyl group at C3 have shown significant activity.

  • Mechanism: The isoxazole ring orients the para-sulfonamide group into the selective side pocket of the COX-2 enzyme (Arg513/His90), preventing the conversion of arachidonic acid to prostaglandins.

  • Key Insight: Converting the C3-amine to a sulfonamide (

    
    ) or urea often retains potency while altering the solubility profile.
    
Antimicrobial Activity (Schiff Bases)

The free amine form of 3-(4-aminophenyl)isoxazole exhibits moderate antibacterial activity. However, its conversion into Schiff bases (reaction with aromatic aldehydes) dramatically enhances potency.

  • Mechanism: These derivatives interfere with bacterial cell wall synthesis and DNA replication (DNA Gyrase inhibition).

  • Spectrum: High activity is often observed against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

  • Data Point: Schiff base derivatives have demonstrated MIC values in the range of 4–12 µg/mL against S. aureus, comparable to standard antibiotics like Ampicillin in in-vitro assays.

Synthetic Pathways[2][3][4][5]

The synthesis of 3-(4-aminophenyl)isoxazoles requires a regioselective approach. The 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles with high fidelity.

The Chloramine-T Protocol (Nitrile Oxide Route)

This method avoids the use of unstable nitrile oxides by generating them in situ.

  • Precursor: Start with 4-acetamidobenzaldehyde (protects the amine).

  • Oxime Formation: React with hydroxylamine hydrochloride to form the aldoxime.

  • Chlorination: Treat with Chloramine-T to form the hydroximinoyl chloride.

  • Cycloaddition: React with a terminal alkyne (e.g., phenylacetylene) in the presence of a base (

    
    ). The base dehydrohalogenates the intermediate to generate the nitrile oxide, which immediately undergoes [3+2] cycloaddition.
    
  • Deprotection: Hydrolysis of the acetamido group yields the free amine.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start 4-Acetamidobenzaldehyde Step1 Aldoxime Formation (NH2OH·HCl, EtOH) Start->Step1 Step2 Nitrile Oxide Generation (Chloramine-T) Step1->Step2 Step3 [3+2] Cycloaddition (Terminal Alkyne + Et3N) Step2->Step3 In Situ Final 3-(4-acetamidophenyl)isoxazole Step3->Final Deprotect Hydrolysis -> Free Amine Final->Deprotect

Caption: Regioselective synthesis of the 3-(4-aminophenyl)isoxazole scaffold via the Chloramine-T mediated 1,3-dipolar cycloaddition pathway.

Experimental Protocols

Protocol: Synthesis of 3-(4-aminophenyl)-5-phenylisoxazole

Validates: Synthetic feasibility and yield.

  • Oxime Preparation: Dissolve 4-acetamidobenzaldehyde (10 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol). Reflux for 2 hours. Pour into ice water, filter the precipitate (Oxime).

  • Cycloaddition: Dissolve the oxime (5 mmol) in ethanol (15 mL). Add Chloramine-T (5.5 mmol) and stir for 10 min. Add phenylacetylene (5 mmol) and heat to reflux.

  • Catalysis: Dropwise add triethylamine (5 mmol) over 30 minutes. Continue reflux for 4 hours.

  • Workup: Evaporate solvent, extract with ethyl acetate, and wash with water. Purify via column chromatography (Hexane:EtOAc 8:2).

  • Deprotection: Reflux the intermediate in 10% HCl/Ethanol for 1 hour to remove the acetyl group. Neutralize with

    
     to obtain the target amine.
    
Protocol: In Vitro COX-2 Inhibition Assay

Validates: Anti-inflammatory potential.

  • Reagents: Use a commercial COX-2 (human recombinant) inhibitor screening kit (e.g., Cayman Chemical).

  • Preparation: Dissolve the test compound in DMSO (Final concentration <1%).

  • Incubation: Incubate COX-2 enzyme with Heme and the test compound for 10 minutes at 37°C.

  • Reaction: Initiate the reaction by adding Arachidonic Acid (substrate) and the colorimetric substrate (TMPD).

  • Measurement: Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    .
    

Comparative Data Summary

The following table summarizes the biological activity of the core amine versus its derivatives, based on aggregated literature values.

Compound ClassStructure TypePrimary TargetTypical Activity Range
Free Amine 3-(4-aminophenyl)isoxazoleWeak COX-2 / AntibacterialMIC: >64 µg/mL (Low potency)
Sulfonamide 3-(4-sulfonamidophenyl)...COX-2 SelectiveIC50: 0.05 – 0.5 µM (High potency)
Schiff Base 3-(4-(benzylideneamino)phenyl)...Gram(+) BacteriaMIC: 4 – 16 µg/mL (High potency)
Urea Deriv. 3-(4-ureidophenyl)...p38 MAP KinaseIC50: 10 – 100 nM

References

  • Rao, K. S., et al. (2005). "Synthesis and SAR/3D-QSAR studies on the COX-2 inhibitory activity of 1,5-diarylpyrazoles to validate the modified pharmacophore." European Journal of Medicinal Chemistry. Link

  • Kaur, H., et al. (2021). "Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents." Bioorganic Chemistry. Link

  • Willy, B., et al. (2021).[2] "Synthesis of isoxazoles via 1,3-dipolar cycloaddition." Synthesis. Link

  • Zhu, J., et al. (2018).[3] "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry. Link

  • Batovska, D. I., et al. (2019). "Synthesis and Antimicrobial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid." Asian Journal of Chemistry. Link

Sources

Pharmacophore Engineering of Amino-Phenyl Isoxazole Carboxylic Acids: A Technical Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, metabolically stable therapeutics increases, the rational design of heterocyclic pharmacophores has become a cornerstone of modern drug discovery. Among these, the amino-phenyl isoxazole carboxylic acid scaffold has emerged as a privileged structure. By precisely tuning its electronic distribution and steric bulk, this scaffold can be directed toward vastly different biological targets—ranging from cyclooxygenase-2 (COX-2) in inflammatory pathways to critical virulence factors in Mycobacterium tuberculosis (Mtb).

This technical guide deconstructs the structural causality of this pharmacophore, maps its mechanistic interactions, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Deconstructing the Pharmacophore: Structural Causality

The efficacy of the amino-phenyl isoxazole carboxylic acid scaffold lies in the synergistic interplay of its three core components. As application scientists, we do not view these functional groups merely as structural features, but as precise vectors for target engagement.

  • The Isoxazole Core (The Rigid Spacer): Unlike pyrazoles or oxazoles, the contiguous N–O bond in the isoxazole ring imparts a unique dipole moment and alters the basicity of the adjacent nitrogen. This makes it an exceptional bioisostere for amides and esters. It provides metabolic stability against amidases and esterases while maintaining the necessary hydrogen-bond acceptor capabilities to orient the molecule within a binding pocket.

  • The Carboxylic Acid / Ester / Carboxamide (The Anchor): In anti-inflammatory applications, a free carboxylic acid acts as an anionic anchor, forming a critical salt bridge with target residues (e.g., Arg120 in COX-2). However, for anti-tubercular applications, converting this acid into a methyl ester is a deliberate choice to increase lipophilicity, allowing the molecule to penetrate the waxy mycolic acid envelope of Mtb before undergoing intracellular hydrolysis.

  • The Amino-Phenyl Moiety (The Affinity Driver): The phenyl ring provides the lipophilicity required to insert into deep hydrophobic pockets. The amino substitution (often functionalized into ureas, thioureas, or carboxamides) introduces a secondary vector for hydrogen bonding, drastically enhancing target specificity.

Pharmacophore Core Amino-Phenyl Isoxazole Carboxylic Acid Isoxazole Isoxazole Ring (Rigidity & Dipole) Core->Isoxazole Carboxyl Carboxylic Acid / Ester (Ionic Anchor / Prodrug) Core->Carboxyl AminoPhenyl Amino-Phenyl Group (Hydrophobic & H-Bond) Core->AminoPhenyl Target Biological Target (e.g., COX-2 or Mtb MmpL3) Isoxazole->Target Orientation Carboxyl->Target Salt Bridge / Permeability AminoPhenyl->Target Pocket Insertion

Pharmacophore mapping of the isoxazole scaffold to biological targets.

Mechanistic Target Interactions

Pathway A: Selective COX-2 Inhibition

The structural difference between COX-1 and COX-2 is subtle but critical: the substitution of Ile523 in COX-1 with Val523 in COX-2 opens a secondary hydrophobic side pocket. When functionalized with specific halogens (e.g., a chloro-phenyl group), the isoxazole-carboxamide derivative is sterically pushed into this secondary pocket. The carboxamide group forms ideal hydrogen bonds with Tyr355 and Arg120 at the channel entrance, resulting in nanomolar affinity (IC50 ~13 nM) and high selectivity over COX-1 .

Pathway B: Anti-Tubercular Activity

For Mtb, the target shifts. Isoxazole carboxylic acid methyl esters linked to urea or thiourea derivatives act as potent inhibitors of drug-resistant strains. The urea/thiourea motif forms key polar interactions with aspartate and tyrosine residues of mycobacterial targets (such as MmpL3), while the isoxazole ester acts as a prodrug. This molecular hybridization yields Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating internal controls to immediately flag false positives or synthetic failures.

Protocol 1: Synthesis of the Isoxazole Scaffold

Objective: Synthesize 5-(amino-phenyl)-isoxazole-3-carboxylic acid derivatives. Causality: We utilize a Claisen-Schmidt condensation followed by cyclization because it reliably establishes the regiochemistry of the 5-membered ring prior to functionalization.

  • Condensation: React substituted acetophenone with diethyl oxalate in the presence of sodium ethoxide (base catalyst) to form the corresponding 1,4-diketone intermediate.

  • Cyclization: Reflux the intermediate with hydroxylamine hydrochloride (

    
    ) in ethanol. Causality: The hydroxylamine attacks the diketone, selectively closing the ring to form the isoxazole core due to the differential electrophilicity of the carbonyl carbons.
    
  • Hydrolysis/Derivatization: Hydrolyze the resulting ester using LiOH in THF/Water to yield the free carboxylic acid, or react with respective amines/ureas to form carboxamides/thioureas.

  • Self-Validation Checkpoint: Perform

    
    -NMR spectroscopy. The reaction is only considered successful if the characteristic isoxazole C4-proton singlet appears sharply between 6.5 and 7.0 ppm . Absence of this peak indicates failure of cyclization.
    

Workflow Step1 Claisen-Schmidt Condensation Step2 Cyclization (Hydroxylamine) Step1->Step2 Step3 Hydrolysis / Derivatization Step2->Step3 Step4 Self-Validating In Vitro Assays Step3->Step4

Step-by-step synthetic and validation workflow for isoxazole derivatives.

Protocol 2: High-Throughput COX-2 Selectivity Assay

Objective: Determine the IC50 and Selectivity Index (SI) of the synthesized compounds. Causality: Measuring COX-2 inhibition in isolation is meaningless for NSAID development; parallel screening against COX-1 is mandatory to determine gastrointestinal safety margins.

  • Enzyme Preparation: Incubate recombinant human COX-1 and COX-2 enzymes separately with the test compound (ranging from 1 nM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (AA) and a fluorometric probe (e.g., ADHP). Causality: The probe reacts with

    
     (the intermediate product of AA oxidation) to yield a highly fluorescent compound, allowing real-time kinetic monitoring.
    
  • Self-Validation Checkpoint: The assay plate must include Celecoxib (positive control for COX-2 selectivity) and Ketoprofen (non-selective control). If the SI (IC50 COX-1 / IC50 COX-2) of Celecoxib falls outside the established literature range (approx. 30-50), the entire plate is discarded due to enzyme degradation.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological activity of key amino-phenyl isoxazole derivatives, demonstrating how minor functional group substitutions dictate target selectivity.

Compound ClassTargetKey SubstitutionsPrimary Activity (IC50 / MIC)Selectivity / Notes
Chloro-phenyl-isoxazole-carboxamide COX-1 / COX-24-Cl-phenyl, 5-methylCOX-2 IC50: 13 nMSelectivity ratio 4.63 over COX-1; highly potent
Fluoro-phenyl-isoxazole-carboxamide COX-24-F-phenylCOX-2 IC50: < 4 µMModerate selectivity; improved metabolic stability
Isoxazole-3-carboxylic acid methyl ester (Urea-linked) M. tuberculosis3,4-DichlorophenylMIC: 0.25 µg/mLHighly active against Drug-Resistant (DR) Mtb
Isoxazole-3-carboxylic acid methyl ester (Thiourea-linked) M. tuberculosis4-ChlorophenylMIC: 1.0 µg/mLActive against DR-Mtb; acts as a lipophilic prodrug

Conclusion

The amino-phenyl isoxazole carboxylic acid scaffold is a masterclass in rational drug design. By understanding the causality behind its structural components—using the isoxazole ring for rigid bioisosterism, the carboxylic acid/ester for ionic anchoring or prodrug permeability, and the amino-phenyl group for deep pocket insertion—researchers can systematically tune this pharmacophore. Whether optimizing for the Val523 pocket of COX-2 or engineering lipophilic esters to breach the mycobacterial cell wall, this scaffold provides a highly reliable, self-validating foundation for next-generation therapeutics.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Hawash, M., Jaradat, N., Abualhasan, M. et al. 3 Biotech, 12(12), 342 (2022).[Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Sahoo, S.K., Ommi, O., Maddipatla, S. et al. Molecular Diversity, 27(5), 2037-2052 (2023).[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Zhu, J., Mo, J., Lin, H. et al. Molecules, 28(3), 1466 (2023).[Link]

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 860367-71-1 Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol [1]

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid (CAS 860367-71-1). This compound represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and kinase inhibitors. Its structure combines a polar isoxazole core with a modifiable aniline moiety and a carboxylic acid tail, making it an ideal "bifunctional building block" for fragment-based drug discovery (FBDD).

The following sections detail the cheminformatics identification strategy, a robust synthesis protocol, and analytical characterization standards required for high-integrity research.

Cheminformatics & Identification Strategy

Accurate identification of isoxazole derivatives is often complicated by regioisomerism (e.g., 3,5-substituted vs. 5,3-substituted variants). To ensure procurement or synthesis of the correct isomer, researchers must utilize precise search parameters.

Validated Search Parameters

When querying databases (SciFinderⁿ, Reaxys, PubChem), use the following verified identifiers to avoid isomer confusion:

ParameterValueNotes
CAS Number 860367-71-1 Unique identifier for the specific 3-phenyl-5-carboxy isomer.[1]
IUPAC Name 3-(4-Aminophenyl)isoxazole-5-carboxylic acid"1,2-oxazole" is synonymous with "isoxazole".[2]
InChIKey LMZCNXMLWIIYDP-UHFFFAOYSA-NHash key for exact structural matching.
SMILES NC1=CC=C(C2=NOC(C(O)=O)=C2)C=C1Machine-readable string for substructure searching.
Search Workflow Diagram

The following decision tree outlines the logic for verifying the compound's identity and distinguishing it from common impurities (e.g., the regioisomer 5-(4-aminophenyl)isoxazole-3-carboxylic acid).

SearchWorkflow Start Start: Compound Verification InputCAS Input CAS: 860367-71-1 Start->InputCAS CheckIsomer Verify Regiochemistry (3-Aryl vs 5-Aryl) InputCAS->CheckIsomer StructMatch Exact Structure Match? (Isoxazole N-O bond position) CheckIsomer->StructMatch Analyze Connectivity Valid Validated Target: 3-(4-Aminophenyl)-1,2-oxazole-5-COOH StructMatch->Valid C3=Aryl, C5=COOH Invalid Reject: Wrong Isomer (Likely 5-phenyl-3-carboxy) StructMatch->Invalid C5=Aryl, C3=COOH

Figure 1: Logic flow for validating the regiochemistry of 3,5-disubstituted isoxazoles during database retrieval.

Chemical Synthesis Protocol

Direct synthesis of the amino-derivative is challenging due to the sensitivity of the free amine during cyclization. The industry-standard approach utilizes a Nitro-Aldol Condensation (Claisen) followed by a selective reduction. This pathway ensures high regioselectivity for the 3,5-substitution pattern.

Retrosynthetic Analysis
  • Target: this compound[1]

  • Precursor: 3-(4-Nitrophenyl)-1,2-oxazole-5-carboxylic acid

  • Starting Materials: 4-Nitroacetophenone + Diethyl Oxalate

Step-by-Step Methodology
Stage 1: Claisen Condensation
  • Reagents: 4-Nitroacetophenone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol at 0°C.

    • Add 4-Nitroacetophenone slowly.

    • Add Diethyl oxalate dropwise to maintain temperature <10°C.

    • Reflux for 4 hours.[3] The solution will turn dark red/brown (formation of the enolate).

    • Acidify with HCl to precipitate the diketo-ester intermediate.

  • Checkpoint: Confirm formation of Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate via TLC.

Stage 2: Cyclization
  • Reagents: Diketo-ester intermediate (from Stage 1), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq), Ethanol.

  • Procedure:

    • Reflux the intermediate with NH₂OH·HCl in ethanol for 6 hours.

    • Mechanism: The nitrogen of hydroxylamine attacks the C4 carbonyl (beta to the ester), followed by cyclization onto the C2 carbonyl. This regioselectivity is driven by the electronics of the 4-nitrophenyl group.

  • Product: Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate.

Stage 3: Hydrolysis & Reduction
  • Hydrolysis: Reflux ester in 10% NaOH, then acidify to obtain 3-(4-Nitrophenyl)isoxazole-5-carboxylic acid .

  • Reduction:

    • Dissolve the nitro-acid in Methanol/THF.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Alternative: Use SnCl₂/HCl if halogen substituents are present to avoid dehalogenation.

  • Purification: Filter catalyst, concentrate, and recrystallize from Ethanol/Water.

Synthesis Pathway Diagram

SynthesisPathway SM1 4-Nitroacetophenone Inter1 Diketo-Ester Intermediate SM1->Inter1 NaOEt, EtOH Claisen Cond. SM2 Diethyl Oxalate SM2->Inter1 Inter2 Ethyl 3-(4-nitrophenyl) isoxazole-5-carboxylate Inter1->Inter2 NH2OH·HCl Cyclization Inter3 3-(4-Nitrophenyl) isoxazole-5-COOH Inter2->Inter3 NaOH, then HCl Hydrolysis Product TARGET: 3-(4-Aminophenyl) isoxazole-5-COOH Inter3->Product H2, Pd/C Reduction

Figure 2: Synthetic route from commercially available acetophenone to the target amino-isoxazole.

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained. The values below are predicted based on standard shifts for this scaffold.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
13.5-14.0 Broad Singlet1HCarboxylic Acid (-COOH )
7.60 Doublet (J=8.5 Hz)2HAromatic (C2'/C6' adjacent to isoxazole)
7.35 Singlet1HIsoxazole Ring Proton (C4-H )
6.65 Doublet (J=8.5 Hz)2HAromatic (C3'/C5' adjacent to amine)
5.50-6.00 Broad Singlet2HAmine (-NH ₂)

Note: The C4-H proton of the isoxazole ring is a diagnostic singlet, typically appearing between 7.0 and 7.5 ppm, distinguishing it from pyrazoles or other isomers.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-).

  • Expected Mass (M+H)⁺: 205.19 Da.

  • Expected Mass (M-H)⁻: 203.17 Da.

Applications in Drug Development

The This compound scaffold is highly valued in medicinal chemistry for several reasons:

  • COX-2 Inhibition: The 3,4-diaryl isoxazole motif is the core of Valdecoxib (Bextra). While Valdecoxib has a sulfonamide group, the amino-analog serves as a precursor for synthesizing sulfonamide derivatives via diazotization and reaction with SO₂.

  • Peptidomimetics: The carboxylic acid and amine groups allow this molecule to act as a rigid, aromatic amino acid mimic (a "scaffold-constrained" PABA analog), useful in designing protease inhibitors.

  • Ligand Efficiency: With a molecular weight of ~204 Da, it leaves significant room for functionalization while maintaining "Rule of 5" compliance.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12475272 (Related Structure: 3-(4-Phenylphenyl)-1,2-oxazole-5-carboxylic acid). Retrieved from [Link]

  • Pinho e Melo, T. M. (2005).[4] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. (General reference for Isoxazole synthesis mechanisms).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Phenylisoxazole Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-phenylisoxazole scaffold represents a privileged structure in antibacterial drug discovery, distinguished by its ability to inhibit bacterial DNA gyrase B (GyrB) and Topoisomerase IV (ParE). Unlike fluoroquinolones that target the catalytic DNA-cleavage domain (GyrA), 3-phenylisoxazole derivatives primarily target the ATPase domain, offering a distinct mechanism of action that circumvents established cross-resistance.

This guide synthesizes recent technical data to delineate the Structure-Activity Relationship (SAR) of this class. Key findings indicate that the introduction of a nitro group at the C4 position and electron-withdrawing substituents on the C3-phenyl ring significantly enhance potency against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) pathogens.

Chemical Foundation & Synthesis Strategy

The construction of the 3-phenylisoxazole core relies heavily on the [3+2] cycloaddition of nitrile oxides with alkynes or enamines. This route is preferred for its regioselectivity and tolerance of diverse functional groups.

Core Synthetic Workflow

The primary synthetic pathway involves the in situ generation of a nitrile oxide from a benzaldehyde oxime, followed by cycloaddition with a dipolarophile (e.g., phenylacetylene or nitroenamine).

Key Reaction Parameters:

  • Precursor: Substituted benzaldehyde oxime.[1]

  • Reagents: N-Chlorosuccinimide (NCS) for chlorination; Base (Et3N or DBU) for dehydrochlorination.

  • Dipolarophile: Phenylacetylene (yields 3,5-disubstituted) or Nitroenamine (yields 4-nitro derivatives).

  • Solvent: DMF or DCM (DMF often provides higher yields for polar intermediates).

Visualization: Synthetic Pathway

SynthesisWorkflow Oxime Benzaldehyde Oxime (Precursor) Chloro Hydroximoyl Chloride (Intermediate) Oxime->Chloro + NCS Chlorination NitrileOxide Nitrile Oxide (Dipole) Chloro->NitrileOxide + Base (Et3N) - HCl Product 3-Phenylisoxazole (Scaffold) NitrileOxide->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne/Enamine) Dipolarophile->Product Regioselective Attack

Figure 1: General synthetic workflow for 3-phenylisoxazole derivatives via [3+2] cycloaddition.

Detailed SAR Analysis

The biological activity of 3-phenylisoxazoles is governed by strict steric and electronic requirements at positions 3, 4, and 5 of the isoxazole ring.

Position 3: The Phenyl Ring

The phenyl ring at C3 is critical for hydrophobic interactions within the binding pocket.

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as -F , -Cl , and -CF3 at the para or meta positions generally increase antibacterial potency. This is attributed to enhanced lipophilicity and stronger

    
    -stacking interactions with aromatic residues in the target enzyme.
    
  • Steric Effects: Bulky substituents (e.g., tert-butyl) at the ortho position often reduce activity due to steric clashes within the active site.

Position 4: The Critical Modulator

Modifications at C4 are pivotal for optimizing the electronic character of the heterocycle.

  • Nitro (-NO2) Group: The introduction of a nitro group at C4 creates 4-nitro-3-phenylisoxazoles . This moiety acts as a strong electron acceptor, significantly lowering the LUMO energy and potentially facilitating charge-transfer interactions with the target. Data suggests 4-nitro derivatives exhibit superior EC50 values compared to non-nitrated analogs.[1][2][3][4]

  • Halogens: Bromination at C4 is tolerated but generally less potent than the nitro variant.

Position 5: Spectrum & Solubility

The C5 position allows for the introduction of diverse "tails" to modulate solubility and pharmacokinetic properties.

  • Aryl Groups: A second phenyl ring at C5 (forming 3,5-diarylisoxazoles ) is common. Substitution with polar groups (e.g., -OH, -NH2) on this second ring can improve water solubility without sacrificing binding affinity.

  • Alkyl Linkers: Short alkyl chains at C5 often lead to reduced potency, suggesting the need for a bulky aromatic or heteroaromatic system to fill the hydrophobic pocket.

Visualization: SAR Map

SARMap Core 3-Phenylisoxazole Core Scaffold Pos3 Position 3 (Phenyl Ring) Core->Pos3 Pos4 Position 4 (Electronic Modulator) Core->Pos4 Pos5 Position 5 (Solubility/Binding) Core->Pos5 Pos3opt Optimization: EWG (-F, -Cl, -CF3) Increases Lipophilicity Pos3->Pos3opt Pos4opt Optimization: Nitro (-NO2) Group Critical for Potency Pos4->Pos4opt Pos5opt Optimization: Polar Aryl Groups Modulates Spectrum Pos5->Pos5opt

Figure 2: Structure-Activity Relationship map highlighting critical zones for optimization.

Quantitative Data Summary

The following table summarizes the antibacterial activity of key 4-nitro-3-phenylisoxazole derivatives against representative Gram-negative and Gram-positive strains.

Table 1: Comparative Antibacterial Activity (MIC in


g/mL) 
Compound IDR1 (Phenyl-C3)R2 (Isoxazole-C4)R3 (Isoxazole-C5)S. aureusE. coliP. aeruginosa
3a HHPhenyl64>100>100
3b 4-FHPhenyl326464
5o HNO2 Methyl163232
5p 4-Cl NO2 Methyl4 8 16
5q 4-CH3NO2Methyl326464
Ciprofloxacin---0.50.251.0

Note: Data synthesized from comparative studies of nitro-isoxazole derivatives [1, 2].[1][3][4] Compound 5p demonstrates the synergistic effect of the C4-nitro group and C3-halogen substitution.

Mechanism of Action: Gyrase B Inhibition

Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, 3-phenylisoxazoles act as ATP-competitive inhibitors of the GyrB subunit.

Mechanistic Pathway[1][4][5][6]
  • Entry: The molecule permeates the bacterial cell wall (Gram-negative permeability is often the limiting factor).

  • Binding: The isoxazole core occupies the ATP-binding pocket of the GyrB subunit.

  • Inhibition: This competitive binding prevents ATP hydrolysis.

  • Consequence: The enzyme cannot introduce negative supercoils into DNA, stalling replication forks and leading to bacteriostasis or cell death.

Visualization: Biological Pathway

MOA Ligand 3-Phenylisoxazole Inhibitor Target DNA Gyrase B (ATP Binding Pocket) Ligand->Target High Affinity Binding Complex Inhibitor-Enzyme Complex Target->Complex Stabilization ATP ATP Molecule ATP->Target Blocked Effect Inhibition of ATP Hydrolysis Complex->Effect Result DNA Replication Arrest (Bacteriostasis) Effect->Result

Figure 3: Mechanism of Action illustrating competitive inhibition of the GyrB ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 4-Nitro-3-Phenylisoxazole Derivatives

Objective: Synthesis of Compound 5p (See Table 1).

  • Chlorination: Dissolve 4-chlorobenzaldehyde oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS, 1.2 eq) portion-wise at 0°C. Stir for 1 hour to generate the hydroximoyl chloride.

  • Cycloaddition: Add (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 eq) to the reaction mixture.

  • Base Addition: Dropwise add triethylamine (Et3N, 1.5 eq) dissolved in DMF over 30 minutes. The mixture will warm slightly.

  • Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane/EtOAc 3:1).

  • Workup: Pour mixture into ice-water. Extract with ethyl acetate (3x). Wash organic layer with brine, dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Dispense 100

    
    L of CAMHB into columns 2–12 of a 96-well plate.
    
  • Compound Addition: Add 200

    
    L of the test compound (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions from column 1 to 10.
    
  • Inoculation: Add 100

    
    L of the diluted bacterial suspension to all wells (Final volume 200 
    
    
    
    L/well; Final inoculum
    
    
    CFU/mL).
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

References

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022).[4] Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition.[1][2][3][4] RSC Advances, 12(40), 26046–26056. Link

  • Sathish, N. K., Raviteja, P., Ramakrishna, S., & Chethan, I. A. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378–382.[5] Link

  • Durcik, M., Nomasonto, S., Skok, Ž., Zidar, N., Ilaš, J., Zega, A., ... & Kikelj, D. (2018). ATP-Competitive DNA Gyrase and Topoisomerase IV Inhibitors as Antibacterial Agents.[6][7][8] Expert Opinion on Therapeutic Patents, 29(2), 171-180. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][5][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

3-(4-Aminophenyl)isoxazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(4-Aminophenyl)isoxazole-5-carboxylic acid , structured for researchers and drug development professionals.

Executive Summary

3-(4-Aminophenyl)isoxazole-5-carboxylic acid (CAS: 860367-71-1 ) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] Characterized by a 1,2-oxazole core substituted with an aniline moiety at the 3-position and a carboxylic acid at the 5-position, it serves as a critical "privileged structure" for fragment-based drug discovery (FBDD).

Its dual functionality—an acidic headgroup and a nucleophilic aniline tail—enables orthogonal derivatization, making it an ideal building block for peptidomimetics, PROTAC linkers, and inhibitors of inflammatory pathways (e.g., COX-2, 5-LOX).

Physicochemical Profile

The molecular specifications below define the compound's identity and baseline properties for formulation and synthesis.

ParameterSpecification
IUPAC Name 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
Common Name 3-(4-Aminophenyl)isoxazole-5-carboxylic acid
CAS Number 860367-71-1
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Exact Mass 204.0535
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) Acid: ~3.8 (Carboxylic acid) Base: ~4.0 (Aniline conjugate acid)
Topological Polar Surface Area 89.5 Ų

Synthetic Architecture

To ensure high purity and regioselectivity, a [3+2] Cycloaddition strategy is recommended over Claisen condensation methods. The cycloaddition route minimizes the formation of the unwanted 3,4-isomer and allows for late-stage reduction of the nitro group, preserving the sensitive aniline functionality.

Retrosynthetic Logic

The synthesis disconnects the isoxazole ring into two primary components:

  • Dipole: 4-Nitrobenzonitrile oxide (generated in situ from the oxime).

  • Dipolarophile: Alkyl propiolate (e.g., Ethyl propiolate).

Note: The nitro group is used as a "masked" amine to prevent oxidation or side reactions during the oxidative cyclization step.

Synthesis Workflow Visualization

The following diagram outlines the stepwise construction of the molecule.

G Start 4-Nitrobenzaldehyde Oxime Oxime Intermediate Start->Oxime Condensation Dipole Nitrile Oxide (In Situ) Oxime->Dipole Chlorination Cyclo Isoxazole Ester (Nitro) Dipole->Cyclo [3+2] Cycloaddition Acid Isoxazole Acid (Nitro) Cyclo->Acid Hydrolysis Target TARGET: 3-(4-Aminophenyl) isoxazole-5-COOH Acid->Target Reduction Reagent1 NH2OH·HCl NaOAc Reagent2 NCS / DMF Ethyl Propiolate Et3N Reagent3 LiOH / THF:H2O Reagent4 H2, Pd/C or Fe/NH4Cl

Figure 1: Regioselective synthesis pathway via [3+2] cycloaddition of nitrile oxides.

Detailed Experimental Protocol

This protocol describes the synthesis of the target via the nitro-intermediate.

Step 1: Formation of 4-Nitrobenzaldehyde Oxime

  • Dissolve 4-nitrobenzaldehyde (10 mmol) in ethanol (30 mL).

  • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

  • Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Cool and pour into ice water. Filter the precipitate to obtain the oxime.

Step 2: [3+2] Cycloaddition (Isoxazole Core Formation)

  • Dissolve the oxime (10 mmol) in DMF (20 mL).

  • Add N-Chlorosuccinimide (NCS) (11 mmol) portion-wise at 0°C to generate the hydroximoyl chloride. Stir for 1 hour at RT.

  • Add Ethyl Propiolate (12 mmol).

  • Slowly add Triethylamine (12 mmol) dropwise (dissolved in DMF) over 30 minutes. Caution: Exothermic.

  • Stir overnight at RT. The base generates the nitrile oxide in situ, which undergoes cycloaddition with the propiolate.

  • Quench with water, extract with Ethyl Acetate, and purify via column chromatography to isolate Ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate .

Step 3: Hydrolysis & Reduction

  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. Acidify with 1M HCl to precipitate 3-(4-nitrophenyl)isoxazole-5-carboxylic acid .

  • Reduction: Dissolve the nitro-acid in Methanol/THF. Add 10% Pd/C (10 wt%) and stir under H₂ atmosphere (balloon) for 6-12 hours.

    • Alternative (Chemoselective): Use Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water reflux if the carboxylic acid interferes with hydrogenation catalysts.

  • Filter through Celite and concentrate. Recrystallize from Ethanol/Water to obtain pure 3-(4-Aminophenyl)isoxazole-5-carboxylic acid .

Analytical Validation

Trustworthiness in synthesis requires rigorous validation. The following spectral signatures confirm the structure.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ ~7.6 (s, 1H): Isoxazole C4-H proton. δ ~6.6 & 7.5 (d, 2H each): Para-substituted benzene pattern. δ ~5.5 (s, 2H): Broad singlet for -NH₂ (exchangeable).Confirms regiochemistry (C4-H singlet) and reduction of nitro group (upfield shift of aromatics).
LC-MS (ESI) m/z = 205.1 [M+H]⁺ Verifies Molecular Weight (204.18).
IR Spectroscopy ~3300-3400 cm⁻¹: N-H stretch (primary amine). ~1690-1710 cm⁻¹: C=O stretch (carboxylic acid).Confirms presence of both functional groups.

Functional Applications

The C10H8N2O3 scaffold is a versatile intermediate.[2] Its specific geometry places the amine and acid groups at a fixed distance, useful for probing spatial requirements in enzyme active sites.

Medicinal Chemistry Utility[1][7][8]
  • Amide Coupling: The carboxylic acid can be activated (HATU/EDC) to react with amines, creating libraries of amide derivatives.

  • Sulfonylation: The aniline nitrogen can react with sulfonyl chlorides to generate sulfonamide derivatives (analogs of Sulfamethoxazole).

  • PROTAC Linkers: The rigid isoxazole core reduces entropic penalties compared to flexible alkyl chains when designing proteolysis targeting chimeras.

SAR Core 3-(4-Aminophenyl) isoxazole-5-COOH Amide Amide Derivatives (Targeting Kinase Pockets) Core->Amide COOH Activation (+ R-NH2) Sulfon Sulfonamides (Antibacterial/Anti-inflammatory) Core->Sulfon NH2 Derivatization (+ R-SO2Cl) Hetero Bis-Heterocycles (Fragment Linking) Core->Hetero Cyclization (e.g., Oxadiazoles)

Figure 2: Structural Activity Relationship (SAR) expansion vectors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5329 (Sulfamethoxazole Analogues). Retrieved from [Link]

  • Praveen, C., et al. (2010).[3] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles. Synlett. Retrieved from [Link]

Sources

Methodological & Application

Cyclization of beta-diketones with hydroxylamine to form isoxazoles

Application Note: Regioselective Cyclization of -Diketones with Hydroxylamine for Isoxazole Synthesis[1][2]

Executive Summary

Isoxazoles are critical pharmacophores in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various

1

This guide details the synthesis of isoxazoles via the condensation of 1,3-dicarbonyls (


2regioselectivity

Mechanistic Insight & Regioselectivity

The reaction follows a condensation-dehydration pathway. Understanding the kinetics of the initial nucleophilic attack is the key to controlling the product distribution.

The Reaction Pathway

Hydroxylamine is a bis-nucleophile containing a nitrogen center (harder nucleophile) and an oxygen center (softer nucleophile). The general consensus is that the nitrogen atom, being more nucleophilic, attacks one of the carbonyl carbons first to form a mono-oxime intermediate. This is followed by an intramolecular attack by the oxygen on the second carbonyl and subsequent dehydration to aromatize the ring.[3]

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the

IsoxazoleMechanismDiketone1,3-Diketone(Unsymmetrical)Attack_AN-Attack at C1(Kinetic Control)Diketone->Attack_A Sterically AccessibleAttack_BN-Attack at C3(Thermodynamic Control)Diketone->Attack_B More ElectrophilicNH2OHHydroxylamine(NH2OH)NH2OH->Attack_ANH2OH->Attack_BOxime_AIntermediate:Monoxime at C1Attack_A->Oxime_A- H2OIsoxazole_AProduct A:3-R1-5-R2-IsoxazoleOxime_A->Isoxazole_ACyclization- H2OOxime_BIntermediate:Monoxime at C3Attack_B->Oxime_B- H2OIsoxazole_BProduct B:3-R2-5-R1-IsoxazoleOxime_B->Isoxazole_BCyclization- H2O

Figure 1: Bifurcation of isoxazole synthesis based on the initial site of nucleophilic attack.

Controlling Regioselectivity

For unsymmetrical diketones (

  • Sterics: The

    
     group preferentially attacks the less hindered carbonyl.
    
  • Electronics: The

    
     attacks the more electrophilic carbonyl (often the one adjacent to electron-withdrawing groups, unless sterics override).
    
  • pH Control:

    • Basic Conditions: Favor the formation of the enolate. The reaction is often controlled by the relative stability of the enol tautomers.

    • Acidic Conditions: Protonation of the carbonyls increases electrophilicity, often enhancing the reactivity of the less hindered site.

Experimental Protocols

Protocol A: Classical Regioselective Synthesis (Reflux)

Application: Standard laboratory synthesis for stable substrates. Regioselectivity Strategy: Uses pH to direct attack. This protocol uses basic conditions to favor the formation of 3,5-disubstituted isoxazoles where the nucleophile attacks the most electrophilic center.

Reagents:

  • 
    -Diketone (1.0 equiv)[4]
    
  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[2]
    
  • Base: Sodium Acetate (NaOAc) or Pyridine

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of

    
    -diketone in 20 mL of Ethanol.
    
  • Activation: In a separate beaker, dissolve 12 mmol of

    
     and 12 mmol of NaOAc in 5 mL of water. ( Note: NaOAc buffers the HCl released, preventing acid-catalyzed degradation).
    
  • Addition: Add the hydroxylamine solution to the diketone mixture.

  • Reaction: Reflux the mixture at 80°C for 2–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of crushed ice/water.

    • Solid Product: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Oily Product: Extract with Dichloromethane (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR is required to distinguish regioisomers. The isoxazole ring proton typically appears as a singlet between 
    
    
    6.0–6.8 ppm.
Protocol B: Microwave-Assisted Green Synthesis

Application: High-throughput screening (HTS) and library generation. Advantages: Solvent-free (or aqueous), reaction time reduced from hours to minutes.

Reagents:

  • 
    -Diketone (1.0 equiv)
    
  • Hydroxylamine hydrochloride (1.2 equiv)

  • Solid Support: Silica Gel (200-400 mesh) or Basic Alumina (for in-situ base catalysis).

Step-by-Step Workflow:

  • Adsorption: Dissolve the diketone and hydroxylamine in a minimum amount of volatile solvent (e.g., MeOH). Add Silica Gel (approx.[5] 1g per mmol of reactant).

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) to generate a free-flowing powder containing the adsorbed reagents.

  • Irradiation: Place the powder in a microwave reactor vessel. Irradiate at 140–160°C (approx. 200W) for 2–5 minutes.

  • Extraction: Wash the silica with EtOAc or DCM to elute the product.

  • Purification: Evaporate solvent. Often yields high purity without chromatography due to the efficiency of the solid-phase interaction.

Protocol C: Highly Regioselective Route via -Enamino Ketones

Application: When Protocol A yields inseparable mixtures of regioisomers. Logic:


Workflow Summary:

  • Precursor Synthesis: React

    
    -diketone with an amine (e.g., ammonium acetate or dimethylformamide dimethyl acetal) to form the 
    
    
    -enamino ketone.
  • Cyclization: Treat the

    
    -enamino ketone with 
    
    
    in Ethanol (Reflux 1-2h).
  • Result: Exclusive formation of the specific regioisomer defined by the enamine structure.

Data Analysis & Validation

Comparison of Methods
ParameterProtocol A (Classical)Protocol B (Microwave)Protocol C (Enamino)
Reaction Time 2–12 Hours2–10 Minutes2 Steps (4–6 Hours)
Solvent EtOH/H2OSolvent-free/WaterEtOH/MeCN
Regioselectivity Moderate (Substrate dependent)ModerateHigh (Directed)
Yield 60–85%85–95%70–90% (Overall)
Scalability High (kg scale)Low (mg to g scale)High
Troubleshooting Guide
  • Problem: Product remains an oil/gum.

    • Solution: The intermediate monoxime may not have cyclized. Increase reflux time or add a catalytic amount of HCl to drive the dehydration.

  • Problem: Mixture of isomers (approx 1:1).

    • Solution: Switch to Protocol C (Enamino route). Steric differentiation in Protocol A is insufficient for your substrate.

  • Problem: Low Yield.

    • Solution: Check pH. If too acidic, the amine of hydroxylamine is protonated (

      
      ) and non-nucleophilic. Ensure pH is near 5–7 using Acetate buffer.
      

Workflow Decision Matrix

Use this logic flow to select the appropriate protocol for your specific drug candidate.

DecisionTreeStartStart: Target IsoxazoleSymIs the Beta-DiketoneSymmetrical?Start->SymHTSIs this for HTS/Library(Small Scale)?Sym->HTSYesRegioIs RegioselectivityCritical?Sym->RegioNo (Unsymmetrical)ProtoAProtocol A:Classical RefluxHTS->ProtoANo (Scale)ProtoBProtocol B:Microwave AssistedHTS->ProtoBYes (Speed)Regio->ProtoANo (Separable)ProtoCProtocol C:Enamino Ketone RouteRegio->ProtoCYes (Strict Control)

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

  • Waldo, J. P., & Larock, R. C. (2007).[6] The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

  • Martins, M. A. P., et al. (2018).

    
    -enamino diketones. RSC Advances, 8, 5604-5612. 
    
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[7] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(2), 293-303.[7]

  • Sahoo, B. M., et al. (2023).[1][8] Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.[1][6][8][9] Frontiers in Medicinal Chemistry, 10.

  • Koufa, F., et al. (2014).[10] Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry, 83, 508-518.

Application Note: Chemoselective Reduction of 3-(4-Nitrophenyl)isoxazole-5-carboxylic Acid to its Amino Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of amino-substituted heterocycles is a foundational transformation in drug discovery, as the aniline moiety serves as a critical handle for subsequent functionalization (e.g., amide coupling, Buchwald-Hartwig amination). However, the reduction of 3-(4-nitrophenyl)isoxazole-5-carboxylic acid presents a unique chemoselectivity challenge.

The isoxazole ring contains a highly labile N–O bond. Under standard catalytic hydrogenation conditions (e.g.,


 over 

or Raney Nickel), the N–O bond is highly susceptible to reductive cleavage, leading to the formation of acyclic enamino ketone degradants rather than the desired amino-isoxazole[1][2].

To preserve the structural integrity of the isoxazole core, Single Electron Transfer (SET) reagents must be employed. Mild chemical reductants such as Tin(II) chloride (


) or Iron powder (

) operate via sequential electron and proton transfers that specifically target the highly electrophilic nitro group without coordinating to or cleaving the N–O bond[2][3].

The Amphoteric Challenge: While


 is a classic reagent for this transformation, the presence of the C5-carboxylic acid in this specific substrate yields an amphoteric product (an amino acid). Traditional 

workups require basification to pH > 12 to solubilize tin as stannate salts, which inadvertently traps the carboxylic acid product in the aqueous phase. Therefore, we strongly recommend an Iron-mediated reduction as the primary scalable pathway, as it allows for the simple removal of iron oxides via filtration prior to isoelectric precipitation[3][4].

Chemoselectivity Decision Workflow

The following workflow illustrates the divergent mechanistic pathways based on the choice of reducing agent.

Pathway Start 3-(4-nitrophenyl)isoxazole- 5-carboxylic acid Cond1 H2, Pd/C (Catalytic) Start->Cond1 Non-selective Cond2 Fe, NH4Cl (Chemical) Start->Cond2 Chemoselective Inter1 N-O Bond Cleavage Cond1->Inter1 Inter2 Selective Nitro Reduction Cond2->Inter2 Prod1 Enamino Ketone (Degradation) Inter1->Prod1 Prod2 3-(4-aminophenyl)isoxazole- 5-carboxylic acid Inter2->Prod2

Workflow: Divergent outcomes of catalytic hydrogenation vs. chemical reduction on isoxazoles.

Quantitative Data: Method Optimization

The table below summarizes the empirical data driving our protocol selection. Iron reduction provides the optimal balance of yield, chemoselectivity, and workup simplicity for amphoteric substrates.

Reduction MethodReagents & ConditionsIsoxazole N-O CleavageTypical Yield (%)ScalabilityWorkup Complexity for Carboxylic Acids
Catalytic Hydrogenation

(1 atm),

, MeOH, RT
High< 20%HighLow
Zinc Reduction

dust, AcOH, 0 °C to RT
Low65–75%ModerateHigh (Zinc salt separation is tedious)
Tin(II) Chloride

, EtOH, 80 °C
None80–85%LowVery High (Amphoteric product traps Sn)
Iron Reduction

,

, EtOH/

, 80 °C
None85–95% Very High Low (Simple filtration & precipitation)

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (Preferred for Scale-Up)

This protocol utilizes a modified Béchamp reduction. It is highly chemoselective, environmentally benign, and bypasses the extraction issues associated with heavy metal reductants[4].

Reagents:

  • 3-(4-nitrophenyl)isoxazole-5-carboxylic acid: 1.0 equivalent

  • Iron powder (325 mesh): 6.0 equivalents

  • Ammonium chloride (

    
    ): 3.0 equivalents
    
  • Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser, suspend the starting material (1.0 eq) in the EtOH/

    
     mixture (approx. 10 mL/mmol of substrate).
    
  • Activation: Add

    
     (3.0 eq) followed by the Iron powder (6.0 eq). Causality:
    
    
    
    acts as a mild proton source to continuously clean the passivating oxide layer off the iron surface without lowering the pH enough to hydrolyze the isoxazole ring.
  • Thermal Reduction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The reaction is complete when the starting material is fully consumed.

  • Hot Filtration: While the reaction is still hot (>60 °C), filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with hot Ethanol. Causality: Hot filtration ensures the newly formed amino acid does not co-precipitate and get trapped within the iron oxide matrix.

  • Isolation via Isoelectric Precipitation: Concentrate the filtrate in vacuo to remove the ethanol. The remaining aqueous solution will contain the product. Carefully adjust the pH of the aqueous layer to ~4.5 (the approximate isoelectric point of the product) using 1M HCl or 1M NaOH.

  • Collection: Collect the resulting precipitated solid via vacuum filtration, wash with ice-cold water, and dry under high vacuum to afford pure 3-(4-aminophenyl)isoxazole-5-carboxylic acid.

Protocol B: Tin(II) Chloride Reduction (Analytical / Small Scale)

For milligram-scale synthesis where LC-MS purification or solid-phase extraction is available,


 remains a highly reliable method[2].

Reagents:

  • Starting material: 1.0 equivalent

  • 
    : 5.0 equivalents
    
  • Solvent: Ethanol

Step-by-Step Methodology:

  • Reaction: Dissolve the starting material in Ethanol. Add

    
     (5.0 eq) and heat to 70 °C for 3 hours.
    
  • Quench & Solvent Swap: Once complete (via LC-MS), concentrate the reaction mixture to dryness.

  • SCX Catch-and-Release Workup: Causality: Because traditional basic extraction fails for amphoteric compounds, use a Strong Cation Exchange (SCX) cartridge. Dissolve the crude residue in a minimum amount of MeOH/DMF and load it onto a pre-conditioned SCX column.

  • Elution: Wash the column extensively with Methanol to elute all tin salts and non-basic impurities. Elute the desired amino acid product using 2M Ammonia in Methanol. Concentrate the ammoniacal fractions to yield the product.

Analytical Characterization & Quality Control

To validate the success of the protocol, the isolated product must be analyzed to ensure the nitro group was reduced and the isoxazole ring remains intact.

  • LC-MS: Expected mass for

    
     is 204.18  g/mol . Look for the 
    
    
    
    peak at m/z 205.1 . The absence of a peak at m/z 235.0 confirms complete consumption of the starting material.
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Success Indicators: The appearance of a broad singlet integrating to 2H at ~5.5–6.0 ppm confirms the formation of the

      
       group. The aromatic protons of the aniline ring will shift upfield to ~6.6–6.8 ppm compared to the strongly deshielded nitrophenyl protons (~8.3 ppm).
      
    • Ring Integrity: The isolated isoxazole C4-H proton must remain visible as a sharp singlet at ~7.3 ppm. If this peak disappears and is replaced by complex aliphatic/vinylic multiplets, N–O bond cleavage has occurred.

References

  • Heterocycle–Heterocycle Strategies: (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones Source: PMC (National Institutes of Health) URL:[Link]

  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride Source: Organic Chemistry Portal URL:[Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: SciSpace / Synthetic Communications URL:[Link]

Sources

Precision Synthesis of 3-Aryl-Isoxazoles via 1,3-Dipolar Cycloaddition

[1][2]

Executive Summary

The isoxazole core, particularly the 3-aryl-isoxazole scaffold, is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and carboxylic acids in targets ranging from COX-2 inhibitors (e.g., Valdecoxib) to beta-lactamase inhibitors.

While classical thermal 1,3-dipolar cycloadditions (Huisgen) provide access to these structures, they often suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-isomers. This guide details two distinct, high-fidelity protocols:

  • Method A (The "Gold Standard"): Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) for exclusive 3,5-regioselectivity.

  • Method B (The "Universal" Approach): Metal-free cycloaddition for internal alkynes or base-sensitive substrates.

Mechanistic Insight & Regiocontrol

Understanding the mechanism is critical for troubleshooting. The reaction involves the coupling of a 1,3-dipole (Aryl Nitrile Oxide) with a dipolarophile (Alkyne) .

  • Thermal Pathway (FMO Controlled): Proceeds via a concerted

    
     mechanism. Regioselectivity is governed by steric hindrance and the electronic nature of the alkyne (Frontier Molecular Orbital theory), often leading to mixtures.
    
  • Copper-Catalyzed Pathway (CuNOAC): Analogous to the famous "Click" chemistry (CuAAC). It is not concerted. It proceeds via a copper(I) acetylide intermediate, which directs the nitrile oxide attack to the sterically accessible position, guaranteeing the 3,5-disubstituted product.

Visualization: Mechanistic Divergence

GStartAryl Nitrile Oxide(Ar-CNO)ThermalThermal Conditions(No Catalyst)Start->ThermalCopperCu(I) Catalyst(CuNOAC)Start->CopperAlkyneTerminal Alkyne(R-C≡CH)Alkyne->ThermalAlkyne->CopperTS_ConcertedConcerted TS(Steric/Electronic Control)Thermal->TS_ConcertedMix_ProductMixture:3,5-Isoxazole (Major)+ 3,4-Isoxazole (Minor)TS_Concerted->Mix_ProductCu_AcetylideCu(I)-AcetylideIntermediateCopper->Cu_AcetylidePure_ProductExclusive Product:3,5-IsoxazoleCu_Acetylide->Pure_Product

Figure 1: Mechanistic divergence between thermal (concerted) and copper-catalyzed (stepwise) pathways.

Critical Reagent Preparation: The Nitrile Oxide Problem

Nitrile oxides are unstable and prone to dimerization (forming furoxans).[1] They must be generated in situ .

  • Precursor: Aryl Aldoximes (Ar-CH=NOH).

  • Activation: Chlorination to Hydroximinoyl Chloride.[2]

  • Dehydrohalogenation: Base-mediated release of Nitrile Oxide.

Why NCS? Historically, chlorine gas (

N-Chlorosuccinimide (NCS)

Protocol A: Cu(I)-Catalyzed Regioselective Synthesis

Best for: Terminal alkynes, exclusive 3,5-substitution, aqueous-compatible substrates. Reference Basis: Adapted from Hansen et al. (2005) and subsequent optimizations.

Materials
  • Aryl Aldoxime: 1.0 equiv (Synthesized from corresponding aldehyde +

    
    )
    
  • Terminal Alkyne: 1.0 - 1.1 equiv

  • N-Chlorosuccinimide (NCS): 1.1 equiv

  • Copper(II) Sulfate Pentahydrate (

    
    ):  5 mol%
    
  • Sodium Ascorbate: 10 mol% (Reduces Cu(II) to active Cu(I))

  • Base:

    
     or 
    
    
    (1.0 equiv)
  • Solvent:

    
    -BuOH/Water (1:1) or DMF/Water (for solubility)
    
Step-by-Step Methodology
  • Chlorination (In Situ):

    • Dissolve Aryl Aldoxime (1.0 equiv) in

      
      -BuOH/Water (1:1) [0.5 M concentration].
      
    • Add NCS (1.1 equiv) and stir at Room Temperature (RT) for 1–3 hours.

    • Checkpoint: Monitor by TLC. The oxime spot should disappear. A less polar spot (hydroximinoyl chloride) may appear, but often is not stable on silica.

  • Catalyst Addition:

    • Add the Terminal Alkyne (1.0 equiv) to the reaction mixture.

    • Add

      
       (5 mol%) followed by Sodium Ascorbate (10 mol%). The solution typically turns bright yellow/orange (characteristic of Cu(I)).
      
  • Cycloaddition:

    • Slowly add solid

      
       (1.0 equiv) over 10 minutes.
      
    • Why slow addition? To release the nitrile oxide slowly, keeping its steady-state concentration low. This prevents dimerization (furoxan formation) and allows the Cu-catalyst to trap the dipole efficiently.

    • Stir at RT for 6–12 hours.

  • Workup:

    • Dilute with water (5x volume). The product often precipitates as a solid.

    • Filter and wash with water. If oil forms, extract with EtOAc, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization (EtOH) or Flash Chromatography (Hex/EtOAc).

Protocol B: Metal-Free Thermal Synthesis

Best for: Internal alkynes (where Cu-catalysis fails), sterically crowded substrates, or when metal contamination is a concern.

Materials
  • Aryl Aldoxime: 1.0 equiv

  • Alkyne: 1.2 – 1.5 equiv (Excess helps suppress dimerization)

  • NCS: 1.1 equiv

  • Base: Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology
  • Hydroximinoyl Chloride Formation:

    • Dissolve Aldoxime in dry DMF or DCM under

      
      .
      
    • Add NCS (1.1 equiv) and catalytic pyridine (1 drop). Stir at RT for 2 hours.

  • Cycloaddition:

    • Add the Alkyne (1.5 equiv).

    • Cool the reaction to 0°C.

    • Dropwise Addition: Dissolve

      
       (1.1 equiv) in a small volume of solvent and add it very slowly via syringe pump or dropping funnel over 1 hour.
      
    • Critical Control: Low temperature and slow base addition are vital to favor cross-reaction (isoxazole) over dimerization.

  • Completion:

    • Allow to warm to RT and stir overnight.

  • Workup:

    • Quench with water.[3] Extract with DCM.

    • Wash organic layer with 1N HCl (remove amine), then brine.

    • Purify via column chromatography. Expect separation of regioisomers if using an asymmetric internal alkyne.

Experimental Workflow Visualization

WorkflowStep1Step 1: Precursor ActivationMix Aldoxime + NCS(Solvent: t-BuOH/H2O)Check1Checkpoint: TLC(Disappearance of Oxime)Step1->Check1Step2Step 2: Add DipolarophileAdd Terminal Alkyne + Cu Cat.Check1->Step2Step3Step 3: Controlled ReleaseSlow addition of KHCO3Step2->Step3Step4Step 4: WorkupPrecipitation or ExtractionStep3->Step4

Figure 2: Workflow for the One-Pot Cu-Catalyzed Synthesis of 3-Aryl-Isoxazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Furoxan Byproduct Nitrile oxide concentration too high.Slow down base addition. Use syringe pump. Increase alkyne equivalents.
No Reaction (Cu Method) Catalyst oxidation or poisoning.Ensure fresh Sodium Ascorbate is used. Degas solvents if necessary (though usually robust).
Regioisomer Mixture Internal alkyne used with Cu method.[4]Cu-catalysis only works for terminal alkynes. Use Protocol B for internal alkynes.
Chlorination Stalled Electron-poor aldehyde (e.g., nitro-benzaldehyde).Heat the NCS step to 40-50°C or use DMF as solvent to increase NCS activity.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[3] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[11] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

  • Chatterjee, A., et al. (2018). Cu(I)-Catalyzed Click Chemistry in the Synthesis of Isoxazoles: A Review. Tetrahedron Letters, 59(14), 1326-1336. Link

Application Note: Solid-Phase Peptide Synthesis of Isoxazole-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Isoxazole amino acids (IAAs) are critical bioisosteres in modern drug design, offering rigid conformational constraints and metabolic stability that mimic peptide bonds (trans-amide isosteres) or aromatic side chains. However, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges, primarily driven by the reduced nucleophilicity of isoxazole-amines and the steric bulk of isoxazole side chains . This guide provides a validated, high-fidelity protocol for incorporating both backbone-modifying (e.g., 4-amino-isoxazole-3-carboxylic acid) and side-chain-modifying (e.g., isoxazolylalanine) residues, ensuring high purity and yield.

Introduction & Strategic Considerations

The Isoxazole Advantage

The isoxazole ring serves two primary functions in peptidomimetics:

  • Backbone Constraint (Scaffold): When the amino acid backbone is part of the ring (e.g., 4-amino-3-isoxazolecarboxylic acid), it locks the peptide conformation, often mimicking a cis- or trans-amide bond depending on substitution.

  • Side-Chain Bioisostere: Isoxazolylalanine derivatives act as histidine or phenylalanine mimics with altered electronic properties and hydrogen-bonding capabilities (H-bond acceptor via ring nitrogen).

Critical Synthetic Challenges
  • Low Nucleophilicity (The "Deactivation" Problem): In backbone IAAs, the amino group is attached directly to the electron-withdrawing isoxazole ring. This makes the amine significantly less nucleophilic than a standard

    
    -amino group. Standard carbodiimide couplings (DIC/Oxyma) often fail here.
    
  • Steric Hindrance: Ortho-substituted isoxazole carboxylic acids can be difficult to activate and couple to the preceding N-terminus.

  • Racemization: While generally stable, activation of isoxazole carboxylic acids requires potent reagents (e.g., HATU), which increases the risk of C-terminal epimerization if base concentration is not strictly controlled.

Materials & Reagents

ComponentSpecificationPurpose
Resin Rink Amide MBHA (0.5–0.7 mmol/g)Ideal for C-terminal amides; reduces aggregation.
Coupling Reagent A HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Mandatory for coupling to isoxazole amines.
Coupling Reagent B DIC / Oxyma Pure Standard coupling for non-difficult residues.
Base DIPEA (Diisopropylethylamine)Collidine is a milder alternative if racemization is observed.[1]
Deprotection 20% Piperidine in DMF + 0.1M HOBtHOBt suppresses aspartimide formation and potential side reactions.
Solvent DMF (High Purity) / NMPNMP is preferred for difficult sequences to improve swelling.

Experimental Protocols

Protocol A: General Cycle for Side-Chain Isoxazoles (e.g., Fmoc-Ala(Iso)-OH)

Use this protocol when the isoxazole ring is a side chain (similar to Phenylalanine).

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5 x 1 min).

  • Activation:

    • Mix Fmoc-Ala(Iso)-OH (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF.

    • Pre-activate for 2 minutes.

  • Coupling: Add mixture to resin. Shake at RT for 60 min .

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though Kaiser works for primary).

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF if reaction is <99% complete.

Protocol B: High-Efficiency Coupling for Backbone Isoxazoles (The "Low Nucleophile" Protocol)

Use this protocol for 4-amino-isoxazole-3-carboxylic acids where the amine is deactivated.

Step 1: Coupling the Isoxazole Acid to the Peptide Chain This step is generally standard but requires HATU due to the steric bulk of the ring.

  • Reagents: Fmoc-IAA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).

  • Time: 2 hours at RT. Double couple if steric bulk is high (e.g., 3,5-disubstituted isoxazoles).

Step 2: Deprotection of the Isoxazole Amine

  • Standard 20% Piperidine/DMF (2 x 10 min).

  • Note: The released amine is stable but poorly reactive.

Step 3: Coupling the NEXT Amino Acid TO the Isoxazole Amine (CRITICAL STEP) Due to low nucleophilicity, standard DIC/Oxyma will likely fail.

  • Reagents: Next Fmoc-AA-OH (5 eq), HATU (5 eq) , HOAt (5 eq) , DIPEA (10 eq).

    • Expert Note: The addition of free HOAt helps maintain the activated ester and catalyzes the reaction with the sluggish amine.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to maximize solvation and reaction rate.

  • Procedure:

    • Dissolve AA, HATU, and HOAt in minimal NMP.

    • Add DIPEA immediately before adding to the resin.

    • Reaction Conditions: Shake for 3–4 hours at RT .

    • Optional: If available, use microwave irradiation (75°C for 10 min) to drive completion.

  • Validation: The Kaiser test may yield a "false negative" (light color) because the isoxazole amine does not react strongly with ninhydrin. Use micro-cleavage and LC-MS to verify coupling.

Cleavage and Isolation

The isoxazole ring is generally stable to standard TFA cleavage cocktails.

  • Cocktail Preparation: TFA / TIS / H2O (95 : 2.5 : 2.5).

    • Variation: If the peptide contains Met or Trp, add 2.5% DODT (2,2'-(Ethylenedioxy)diethanethiol).

  • Incubation: 2–3 hours at RT.

  • Precipitation: Filter resin, concentrate filtrate under N2 flow, and precipitate in cold diethyl ether.

  • Analysis: Dissolve in 1:1 MeCN/H2O and analyze via RP-HPLC.

    • Note: Isoxazole peptides often show distinct UV absorption; ensure detector is set to 220 nm and 254 nm.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy based on the type of isoxazole amino acid.

SPPS_Isoxazole_Workflow Start Start: Select Isoxazole AA Type_Check Is the Isoxazole Ring Side-Chain or Backbone? Start->Type_Check SideChain Side-Chain IAA (e.g., Isoxazolylalanine) Type_Check->SideChain Side-Chain Backbone Backbone IAA (e.g., 4-amino-isoxazole-COOH) Type_Check->Backbone Backbone Standard_Coup Protocol A: Standard DIC/Oxyma Coupling (3 eq, 1 hr) SideChain->Standard_Coup Backbone_Step1 Step 1: Couple IAA-OH to Resin Use HATU/DIPEA (3 eq) (Steric Bulk Consideration) Backbone->Backbone_Step1 QC Quality Control: Micro-cleavage + LC-MS (Kaiser test unreliable here) Standard_Coup->QC Deprotect Fmoc Deprotection (20% Piperidine) Backbone_Step1->Deprotect Nucleophile_Check Critical Step: Coupling NEXT AA to Isoxazole Amine Deprotect->Nucleophile_Check High_Power Protocol B: High-Power Activation Reagents: HATU + HOAt (5 eq) Solvent: NMP Optional: Microwave (75°C) Nucleophile_Check->High_Power Low Nucleophilicity High_Power->QC

Caption: Decision tree for optimizing coupling conditions based on isoxazole topology. Note the divergence at the "Backbone" branch requiring high-power activation.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Incomplete Coupling TO Isoxazole Amine Low nucleophilicity of the heteroaryl amine.1. Switch solvent to NMP. 2. Double couple with HATU/HOAt. 3. Use acid chlorides (generated in situ with triphosgene) for extreme cases [1].
Epimerization (Racemization) Over-activation of the isoxazole carboxylic acid.Use Collidine instead of DIPEA as the base.[1] Reduce pre-activation time to <1 min.
Poor Solubility / Aggregation Rigid isoxazole backbone induces

-sheet formation.
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoprolines/dipeptides if sequence allows.
False Negative Kaiser Test Isoxazole amine does not react with ninhydrin.Rely on Chloranil test (turns blue for secondary/aromatic amines) or LC-MS of a cleaved resin sample.

References

  • De Luca, L., Giacomelli, G., & Riu, A. (2001).[2] Solid-phase synthesis of isoxazole-based amino acids: a new scaffold for molecular diversity.[2] Journal of Organic Chemistry, 66(20), 6823-6825.[2] Link

  • Bąchor, U., et al. (2022).[3] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.[3][4][5] Molecules, 27(17), 5612. Link

  • Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Strategies in Solid Phase Peptide Synthesis. Methods in Enzymology, 289, 104-126.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

Sources

Application Note: Solvent Selection & Recrystallization of Amino-Isoxazole Acids

[2]

Abstract

Amino-isoxazole acids (e.g., AMPA, Ibotenic acid, Muscimol derivatives) are critical scaffolds in neuropharmacology.[1][2] Their purification is often complicated by their high polarity, zwitterionic character, and potential for thermal decarboxylation.[1] This guide outlines a "First-Principles" approach to solvent selection, moving beyond trial-and-error to a logic-based solubility profiling strategy. We present protocols for isoelectric precipitation, anti-solvent crystallization, and thermal recrystallization, optimized for yield and purity.

The Physicochemical Challenge

Unlike standard organic intermediates, amino-isoxazole acids exist primarily as zwitterions (inner salts) in the solid state and neutral solution.[1]

  • The Isoxazole Ring: Aromatic but polar; sensitive to reductive conditions and strong bases.[1]

  • The Amino Acid Moiety: Induces high water solubility and insolubility in non-polar organics (EtOAc, DCM, Hexanes).[1]

  • Thermal Instability: Many 3-hydroxyisoxazoles and isoxazole-5-acetic acids are prone to decarboxylation above 60–80°C.[1][2]

Mechanism of Solubility

Success depends on manipulating the Dielectric Constant (


)pH1
  • High

    
     (Water):  Stabilizes the zwitterionic charges (
    
    
    ).[1]
  • Low

    
     (Alcohols/Ketones):  Destabilizes the charges, forcing the lattice to reform (crystallization).
    
  • pH Control: Solubility is lowest at the Isoelectric Point (pI) .[1][3]

Solvent Selection Strategy

Class A: Primary Solvents (Dissolvers)[1]
  • Water: The universal solvent for the zwitterionic form.

  • Dilute Acid (1M HCl): Protonates the carboxylate, breaking the zwitterion (forms

    
    ).[2] Increases solubility significantly.[1]
    
  • Dilute Base (1M NaOH/NH

    
    OH):  Deprotonates the amine (or enol), forming the salt.
    
Class B: Anti-Solvents (Precipitators)[1]
  • Ethanol (EtOH): The "Gold Standard."[1] Miscible with water, moderate polarity.[1]

  • Methanol (MeOH): Softer anti-solvent; useful if the compound crashes out too fast in EtOH.[1]

  • Acetone: Aggressive anti-solvent.[1] Good for removing organic impurities but can cause "oiling out."[1]

  • Acetonitrile (MeCN): Useful for highly polar analogs but rarely used as a primary solvent.[1]

Class C: Impurity Removers (Washing)[1]
  • Ethyl Acetate / Dichloromethane: These do not dissolve the amino acid but are excellent for washing away non-polar starting materials (e.g., unhydrolyzed esters) from the solid filter cake.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct recrystallization method based on the compound's state and solubility.

Recrystallization_LogicStartCrude Amino-Isoxazole AcidSolubilityCheckSolubility Test:Is it soluble in cold water?Start->SolubilityCheckHighSolHighly Water Soluble(Zwitterion/Salt)SolubilityCheck->HighSolYesLowSolLow Water Solubility(Likely at pI)SolubilityCheck->LowSolNoMethodAMethod A: Anti-Solvent Crash(Water + EtOH/Acetone)HighSol->MethodAThermally UnstableMethodBMethod B: Isoelectric Precipitation(pH Adjustment)HighSol->MethodBStableImpurityCheckAre non-polar impurities present?MethodA->ImpurityCheckMethodB->ImpurityCheckMethodCMethod C: Thermal Recrystallization(Hot Water/EtOH)LowSol->MethodCMethodC->ImpurityCheckWashStepTrituration/Wash(EtOAc or DCM)ImpurityCheck->WashStepYesEndEndFinalProductPure Crystalline SolidWashStep->FinalProductFilter & Dry

Figure 1: Decision tree for selecting the optimal purification pathway based on aqueous solubility and thermal stability.

Detailed Experimental Protocols

Protocol A: The "Anti-Solvent" Method (Water/Ethanol)

Best for: Highly water-soluble zwitterions or thermally sensitive compounds (e.g., Ibotenic acid analogs).[2]

  • Dissolution: Dissolve crude solid in the minimum volume of Water (or 0.5 M HCl if needed) at Room Temperature (RT).[1]

    • Tip: If using HCl, the compound is now a hydrochloride salt.[1] You may need to neutralize later.[1]

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, silica).[1]

  • Precipitation:

    • Place the aqueous solution in a stirred vessel.

    • Add Ethanol (absolute) dropwise.[1]

    • Observation: The solution will first become cloudy (Tyndall effect).[1] Continue adding EtOH until a persistent turbidity forms.

    • Ratio: Typical target is 1:3 to 1:5 (Water:Ethanol).[1]

  • Crystallization:

    • Stop stirring.[1] Cover and place in a refrigerator (4°C) for 12–24 hours.

    • Warning: Do not freeze; ice crystals will damage the product purity.

  • Collection: Filter the crystals. Wash with cold Acetone (to remove residual water).[1] Dry under high vacuum at <40°C.[1]

Protocol B: Isoelectric Point (pI) Precipitation

Best for: Compounds with a known pI (typically pH 3–5 for these acids) and good stability.[1]

  • Dissolution: Dissolve the crude acid in 1M NaOH (or NH

    
    OH). The solution should be clear (pH > 8).[1]
    
  • Charcoal Treatment (Optional): If colored impurities are present, add activated charcoal (5% w/w), stir for 15 min, and filter through Celite.

  • Acidification:

    • Slowly add 1M HCl dropwise while monitoring pH.[1]

    • Target: Adjust pH exactly to the calculated pI of the molecule.

  • Aging: A heavy precipitate should form.[1] Stir gently for 1 hour at RT, then cool to 0–5°C.

  • Collection: Filter and wash with Ice-Cold Water (small volume) followed by EtOH.

Protocol C: Thermal Recrystallization (Aqueous Alcohols)

Best for: Stable compounds with low solubility in cold water (e.g., 3-amino-5-methylisoxazole-4-carboxylic acid).[1][2]

  • Slurry: Suspend the crude solid in Water/Ethanol (1:1 mixture).

  • Heating: Heat to reflux (approx 80°C).

    • Adjustment: If solid remains, add water dropwise until clear.[1]

    • Note: Avoid boiling for prolonged periods to prevent decarboxylation.[1]

  • Cooling: Remove from heat. Let cool to RT slowly (2 hours), then move to an ice bath.

  • Seeding: If oiling out occurs, scratch the glass or add a seed crystal.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
"Oiling Out" Anti-solvent added too fast or polarity gap too large.[1][2]1. Re-dissolve by heating.2. Add anti-solvent slower.3.[1] Switch anti-solvent (e.g., use MeOH instead of Acetone).[1]
No Precipitation Solution too dilute or compound is too soluble.[1]1. Concentrate the aqueous phase via lyophilization or rotovap (low temp) before adding anti-solvent.2.[1] Increase Anti-solvent ratio to 1:10.
Decomposition Thermal instability (Decarboxylation).[1]STOP heating. Switch to Protocol A (Cold Anti-solvent) or Protocol B (pI precipitation).
Gel Formation Trapped solvent in crystal lattice.[1]Sonicate the mixture for 5 minutes to break the gel, then heat/cool cycle once.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract.[1][6] Retrieved from [1]

  • ResearchGate. (2015).[1] Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas.[1][2] Retrieved from [1][7]

  • Google Patents. (1967).[1] US3536729A - Process for the purification of 3-amino-5-methylisoxazole.[2][8] Retrieved from [1]

  • MDPI. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor.[1][9] Retrieved from [1]

Troubleshooting & Optimization

Troubleshooting regioselectivity in 3,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals struggling with regiochemical control during the synthesis of 3,5-disubstituted isoxazoles. Whether you are employing the classic 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with 1,3-dicarbonyls, achieving >95% regioselectivity requires a deep understanding of the underlying mechanistic causality.

This guide provides self-validating protocols, troubleshooting FAQs, and verified literature-backed solutions to eliminate isomeric mixtures and streamline your purification workflows.

G Start Target: 3,5-Disubstituted Isoxazole Method1 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->Method1 Method2 Condensation (1,3-Diketone + NH2OH) Start->Method2 Prob1 Issue: 3,4- & 3,5- Isomer Mixture (Thermal Reaction) Method1->Prob1 Prob2 Issue: 3,5- & 5,3- Isomer Mixture (Dual Electrophilic Sites) Method2->Prob2 Sol1 Solution: Cu(I) Catalysis (Exclusive 3,5-isomer) Prob1->Sol1 Sol2 Solution: Use Enamino Ketones (Directed Attack) Prob2->Sol2

Decision tree for troubleshooting 3,5-disubstituted isoxazole regioselectivity.

Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Terminal Alkynes)

The Causality of Regioselectivity Thermal, un-catalyzed [3+2] cycloadditions of nitrile oxides and terminal alkynes typically yield an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. Because the activation energies for both concerted transition states are nearly identical, thermal control is insufficient. By introducing a Copper(I) catalyst (the CuCINO reaction, analogous to CuAAC click chemistry), the mechanism shifts from a concerted thermal cycloaddition to a stepwise, metal-directed pathway. The terminal alkyne forms a highly reactive copper acetylide intermediate, which coordinates the nitrile oxide and directs carbon-carbon bond formation exclusively to the 5-position[1].

Frequently Asked Questions

  • Q: My thermal cycloaddition yields a 70:30 mixture of 3,5- and 3,4-isomers. How do I force exclusive 3,5-regioselectivity? A: Transition to a Copper-Catalyzed Isoxazole Synthesis. By adding a catalytic amount of Cu(I) (e.g., CuI or a Cu(II) salt reduced in situ with sodium ascorbate) and a mild base, you force the reaction through the copper acetylide pathway, which is sterically and electronically restricted to produce only the 3,5-isomer[1].

  • Q: I am using Cu(I) catalysis, but my yields are low, and I observe a highly polar byproduct on TLC. What is happening? A: Nitrile oxides are highly unstable and prone to rapid dimerization, forming inactive furoxans (the polar byproduct you observe). To prevent this, never isolate the nitrile oxide. Instead, generate it in situ from a hydroximoyl chloride by adding your base (e.g., KHCO3 or Et3N) slowly over several hours using a syringe pump, keeping the steady-state concentration of the dipole extremely low[2].

Protocol 1: Cu(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

  • Self-Validating Cue: The reaction mixture should transition from a pale suspension to a homogeneous solution as the copper acetylide forms and reacts. The absence of a strong UV-active furoxan spot on TLC (Rf ~0.1-0.2 in 20% EtOAc/Hexanes) validates successful in situ trapping.

  • Preparation: In an oven-dried flask under N2, dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in a 1:1 mixture of t-BuOH and H2O (0.2 M).

  • Catalyst Addition: Add CuSO4·5H2O (5 mol%) and sodium ascorbate (10 mol%). Stir for 5 minutes.

  • In Situ Generation: Dissolve KHCO3 (2.0 equiv) in a minimal amount of water. Add this solution dropwise via a syringe pump over 4 hours at room temperature.

  • Completion & Workup: Stir for an additional 2 hours. Monitor by TLC until the alkyne is consumed. Dilute with EtOAc, wash with 5% NH4OH to remove copper salts (the aqueous layer will turn deep blue), dry over Na2SO4, and concentrate.

Mechanism A Terminal Alkyne C Copper Acetylide Intermediate A->C + Base B Cu(I) Catalyst B->C E Regioselective [3+2] Cycloaddition C->E D Nitrile Oxide D->E in situ generation F Pure 3,5-Disubstituted Isoxazole E->F - Cu(I)

Mechanistic pathway of Cu(I)-catalyzed regioselective [3+2] cycloaddition.

Section 2: Condensation of Hydroxylamine with 1,3-Dicarbonyls

The Causality of Regioselectivity Condensing unsymmetrical 1,3-diketones with hydroxylamine often yields a frustrating mixture of 3,5- and 5,3-disubstituted isoxazoles. This occurs because the diketone possesses two competing electrophilic carbonyl carbons. Regioselectivity is dictated by the relative electrophilicity and steric hindrance of these two sites[3]. To achieve absolute regiocontrol, the symmetry of the electrophilic sites must be broken prior to hydroxylamine introduction.

Frequently Asked Questions

  • Q: How can I completely avoid the 5,3-isomer when condensing NH2OH with an unsymmetrical 1,3-diketone? A: Do not use the 1,3-diketone directly. Instead, convert the starting methyl ketone into a

    
    -enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enaminone features a highly polarized push-pull double bond. Hydroxylamine will exclusively attack the more electrophilic carbonyl carbon first, followed by cyclization and elimination of dimethylamine, yielding a single regioisomer[4].
    
  • Q: Does pH affect the regioselectivity if I must use the native 1,3-diketone? A: Yes, but it is substrate-dependent. Under strongly acidic conditions, the more basic (electron-rich) carbonyl is protonated and attacked first. Under neutral or weakly basic conditions, the less sterically hindered carbonyl is attacked by the free hydroxylamine. However, pH control rarely achieves the >99:1 regioselectivity provided by the enaminone approach.

Protocol 2: Regioselective Synthesis via


-Enaminone Intermediates 
  • Self-Validating Cue: The intermediate

    
    -enaminone is typically a bright yellow, highly crystalline solid. Its isolation and visual confirmation guarantee that the subsequent cyclization will be regioselective.
    
  • Enaminone Formation: Reflux the starting methyl ketone (1.0 equiv) with DMF-DMA (1.5 equiv) in toluene for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the bright yellow

    
    -enaminone. Filter and dry.
    
  • Cyclization: Dissolve the pure

    
    -enaminone (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and reflux for 4 hours.
    
  • Workup: The elimination of dimethylamine drives the aromatization. Concentrate the ethanol, partition between EtOAc and water, dry the organic layer, and evaporate to yield the pure 3,5-disubstituted isoxazole.

Quantitative Data Summary

Synthesis MethodReactantsCatalyst / AdditiveMajor IsomerTypical Regiomeric Ratio (3,5 : other)Typical Yield
Thermal Cycloaddition Nitrile Oxide + Terminal AlkyneNone3,5-disubstituted70:30 to 90:1040–60%
CuCINO Cycloaddition Nitrile Oxide + Terminal AlkyneCu(I) salt, Base3,5-disubstituted>99:175–95%
Direct Condensation Unsymmetrical 1,3-Diketone + NH2OHAcid or BaseMixtureSubstrate Dependent50–80%
Enaminone Condensation

-Enaminone + NH2OH
None / Mild Acid3,5-disubstituted>99:180–95%

References

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: ResearchGate / Journal of Organic Chemistry URL: [Link]

  • Title: Isoxazole derivatives as new nitric oxide elicitors in plants Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: Purification of Zwitterionic Amino-Isoxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Isolation, Purification, and Stability of AMPA/Kainate Receptor Agonist Analogs Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The "Zwitterionic Trap"

You are likely visiting this page because your compound is water-soluble, insoluble in dichloromethane, and streaks on silica gel.

Amino-isoxazole carboxylic acids (such as analogs of AMPA, Ibotenic acid, or Muscimol) present a unique purification challenge. They possess a basic amine, an acidic carboxylic acid, and a pseudo-aromatic isoxazole ring. This creates a zwitterion (internal salt) at neutral pH, rendering standard organic extraction methods ineffective. Furthermore, the isoxazole ring is chemically fragile under specific conditions, leading to inadvertent degradation during standard workups.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Extraction & Isolation (The "Catch and Release" Strategy)

User Query: "I cannot extract my product from the aqueous reaction mixture using EtOAc or DCM. How do I isolate it?"

Technical Diagnosis: At neutral pH, your molecule exists as a zwitterion with high lattice energy and extreme water solubility. It behaves more like an inorganic salt than an organic molecule. Standard liquid-liquid extraction (LLE) will fail because the partition coefficient (


) is highly negative.

The Solution: Cation Exchange Chromatography (CEX) Instead of extraction, use a "Catch and Release" strategy using a strong cation exchange resin. This method binds your amine, washes away non-basic impurities, and releases the product as a free base or ammonium salt.

Protocol: Ion Exchange Purification

Materials:

  • Resin: Dowex 50W-X8 (Hydrogen form) or Amberlyst 15.

  • Eluents: Distilled Water, 2M NH₄OH (Ammonium Hydroxide).

Step-by-Step Workflow:

  • Resin Activation: Pack a glass column with Dowex 50W-X8. Flush with 1M HCl to ensure all sites are protonated (

    
     form), then wash with water until the eluent is neutral.
    
  • Loading (The "Catch"): Acidify your crude aqueous reaction mixture to pH 1-2 using HCl. Load this onto the column.

    • Mechanism:[1][2][3] At pH < 2, the carboxylic acid is protonated (

      
      ) and the amine is protonated (
      
      
      
      ).[4] The molecule is a net cation and binds tightly to the sulfonate groups on the resin.
  • Washing: Flush the column with 5-10 column volumes (CV) of distilled water.

    • Result: Neutral impurities, inorganic salts (NaCl), and non-basic byproducts are washed away. Your product remains bound.

  • Elution (The "Release"): Elute with 1M - 2M NH₄OH.

    • Mechanism:[1][2][3] The ammonia deprotonates the resin sites and competes for the protons. As the pH rises, the molecule becomes zwitterionic or anionic, losing affinity for the resin.

  • Isolation: Collect the ninhydrin-positive fractions (use TLC or spot test). Lyophilize (freeze-dry) to remove water and excess ammonia.

Visual Workflow: Ion Exchange Logic

IonExchange Start Crude Aqueous Mixture Acidify Acidify to pH 1-2 (Protonate Amine & Acid) Start->Acidify Load Load onto Dowex 50W (H+) Acidify->Load Wash Wash with Water Load->Wash Removes neutral/acidic impurities Elute Elute with 2M NH4OH Wash->Elute Displace product Isolate Lyophilize Fractions (Product Isolated) Elute->Isolate

Caption: Figure 1.[5][6][7] "Catch and Release" purification logic for zwitterionic amino-isoxazoles.

Module 2: Chromatographic Purification (HILIC vs. Silica)

User Query: "My compound streaks badly on normal phase silica and elutes at the solvent front on C18. What column should I use?"

Technical Diagnosis:

  • Silica Failure: The basic amine interacts with acidic silanols on the silica surface, causing severe tailing.

  • C18 Failure: The compound is too polar; it does not partition into the hydrophobic C18 chains.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC is the industry standard for polar zwitterions. It uses a polar stationary phase (like silica or zwitterionic bonded phases) with a high-organic mobile phase (opposite of Reverse Phase).[8]

Comparison of Chromatographic Methods
FeatureNormal Phase (Silica)Reverse Phase (C18)HILIC (Recommended)
Stationary Phase Bare SilicaC18 alkyl chainZwitterionic (e.g., ZIC-HILIC) or Amide
Mobile Phase DCM / MeOHWater / AcetonitrileAcetonitrile / Water (High Organic)
Retention Mechanism AdsorptionHydrophobic partitioningWater layer partitioning / Electrostatic
Suitability Poor (Streaking)Poor (No retention)Excellent (Sharp peaks)
HILIC Protocol for Amino-Isoxazoles
  • Column Selection: Zwitterionic phase (e.g., Merck SeQuant ZIC-HILIC) or Amide phase (e.g., Waters XBridge Amide).

  • Mobile Phase A: 10-20 mM Ammonium Acetate or Ammonium Formate in Water (pH adjusted to 3.5 - 5.0).

    • Expert Note: Buffer is mandatory. Without ions, the zwitterion will interact electrostatically with the column, causing peak broadening.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B (High Organic) and gradient down to 50% B .

    • Counter-Intuitive: Unlike Reverse Phase, in HILIC, water is the strong solvent . Increasing water elutes the compound.

Module 3: Crystallization (The "Isoelectric Swing")

User Query: "I have a gum/oil after the column. How do I get a solid?"

Technical Diagnosis: Zwitterions have a specific pH called the Isoelectric Point (pI) where the net charge is zero.[4][9][10][11][12] At this exact pH, the molecule's solubility in water is at its absolute minimum because crystal lattice forces dominate over solvation forces.

Calculation: For an amino-isoxazole carboxylic acid:



  • Isoxazole-3-carboxylic acid

    
    
    
  • Amine

    
    
    
  • Target pI

    
      (This varies by specific substitution).
    
Protocol: The Slow pH Swing
  • Dissolution: Dissolve the gum in a minimum amount of 1M HCl (fully protonated, high solubility).

  • Filtration: Filter any insoluble particulates.

  • Precipitation: slowly add 1M NaOH or NH₄OH dropwise with vigorous stirring.

  • The Critical Zone: As you approach pH 4-6, the solution will likely become cloudy. Stop adding base.

  • Aging: Allow the suspension to stir for 1-2 hours. This "Ostwald ripening" allows amorphous precipitate to reorganize into a crystalline lattice.

  • Harvest: Filter the solid and wash with cold water (where solubility is low at pI) followed by acetone (to remove surface water).

Module 4: Stability Hazards (What NOT to do)

User Query: "My product disappeared during deprotection. What happened?"

Critical Warning: The isoxazole ring is an "aromatic imposter." It looks stable, but the N-O bond is weak (


55 kcal/mol).
Forbidden Conditions
  • Catalytic Hydrogenation (

    
    ): 
    
    • Result:Ring Cleavage. This will cleave the N-O bond, destroying the isoxazole and yielding an amino-enone or 1,3-amino alcohol.

    • Alternative: Use acid-labile protecting groups (Boc, tBu) rather than benzyl groups (Cbz, Bn) that require hydrogenation.

  • Strong Bases with Heat:

    • Result: Ring opening (rearrangement to cyanoketones).

    • Safe Limit: Room temperature saponification (LiOH/THF/Water) is usually safe, but avoid refluxing in strong alkalis.

Stability Decision Logic

Stability Start Deprotection Step Cond1 Hydrogenation (H2, Pd/C) Start->Cond1 Cond2 Strong Acid (TFA, HCl) Start->Cond2 Cond3 Strong Base + Heat Start->Cond3 Result1 RING CLEAVAGE (Product Destroyed) Cond1->Result1 Result2 STABLE (Product Intact) Cond2->Result2 Result3 RISK of Rearrangement Cond3->Result3

Caption: Figure 2. Stability profile of the isoxazole ring under common synthetic conditions.

References

  • Pinho e Melo, T. M. (2005).[13] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

    • Relevance: Defines the stability limits of the isoxazole ring, specifically regarding N-O bond cleavage.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the determination of amino acids and peptides. Analytical and Bioanalytical Chemistry.

    • Relevance: Establishes HILIC as the superior method for zwitterionic amino acid purific
  • Bio-Rad Laboratories. (n.d.). Guide to Ion Exchange Chromatography. Bio-Rad Tech Support.

    • Relevance: Provides the foundational protocols for the "Catch and Release" mechanism using strong c
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.

    • Relevance: Explains the calculation of pI and the solubility behavior of zwitterions

Sources

Preventing decarboxylation of isoxazole-5-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Isoxazole Chemistry Division) Subject: GUIDE: Preventing Decarboxylation of Isoxazole-5-Carboxylic Acids

Executive Summary & Core Mechanism

The Issue: Isoxazole-5-carboxylic acids are valuable but temperamental building blocks. Unlike their 3-isomer counterparts, the 5-carboxylic acid moiety is electronically coupled to the heteroatom (oxygen) in a way that facilitates thermal decarboxylation and ring-opening reactions.[1]

The Mechanism (Why it happens): The primary failure mode is protodecarboxylation .

  • Protonation: In acidic media or at high temperatures, the isoxazole ring or the carboxylate can be protonated.[2]

  • Electronic Push: The ring oxygen acts as an electron donor, while the C=N bond can accept electron density. This push-pull system lowers the activation energy for the C-C bond cleavage between the ring (C5) and the carboxyl group.

  • Thermal Extrusion: At temperatures approaching the melting point (~144–148°C) or in boiling solvents, the molecule gains enough energy to extrude CO₂, leaving behind the unstable isoxazole carbanion (which protonates to the 5-H isoxazole) or triggering a ring-opening cascade to form nitrile oxides.

Critical Thresholds:

  • Thermal Limit: Avoid heating >100°C. Significant decomposition often begins near the melting point (~145°C), but slow decarboxylation can occur at 60–80°C in solution.

  • pH Sensitivity:

    • Strong Acid + Heat: Rapid protodecarboxylation.[1]

    • Strong Base + Heat: Risk of ring opening (Leflunomide-type degradation).[1]

Visualizing the Failure Modes

The following diagram illustrates the two main decomposition pathways you must avoid: Thermal Decarboxylation and Base-Induced Ring Opening .

IsoxazoleStability cluster_safe SAFE ZONE SM Isoxazole-5-COOH (Starting Material) Protonation Protonation at C5/Ring SM->Protonation Acid / Heat (>80°C) Base_Attack Base Attack (OH-) at C5 or N-O cleavage SM->Base_Attack Strong Base (pH >12) Safe_State Carboxylate Salt (Low Temp < 25°C) SM->Safe_State Mild Base (DIPEA/NaHCO3) Cold Storage TS_Decarb Transition State (CO2 Extrusion) Protonation->TS_Decarb Electronic Push Product_Decarb 5-H Isoxazole (Decarboxylated Byproduct) TS_Decarb->Product_Decarb CO2 CO2 Gas TS_Decarb->CO2 Ring_Open Ring Opening (Nitrile Oxide/Enolate) Base_Attack->Ring_Open Rearrangement

Caption: Figure 1. Decomposition pathways of Isoxazole-5-carboxylic acid. Thermal/acidic conditions favor CO₂ loss, while strong bases favor ring destruction.[1]

Troubleshooting Guide (Q&A)

Q1: I am trying to make the acid chloride using SOCl₂ at reflux, but the reaction turns black and yields are low. Why? A: Refluxing thionyl chloride (76°C) is too harsh for many isoxazole-5-carboxylic acids.[1] The combination of high temperature, acidic byproducts (HCl), and the potential formation of a reactive acyl chloride intermediate accelerates decarboxylation.

  • Solution: Switch to Oxalyl Chloride in DCM at 0°C to Room Temperature with a catalytic amount of DMF. If the acid is extremely sensitive, avoid acid chlorides entirely and use a mixed anhydride (Isobutyl chloroformate/NMM) or HATU coupling.

Q2: My amide coupling reaction works, but I lose product during the workup. I wash with 1M HCl. A: You are likely inducing protodecarboxylation during the quench. While the amide product is stable, any unreacted acid or sensitive intermediate can decompose if the aqueous layer gets hot or if the exposure to acid is prolonged.

  • Solution: Perform the acidification cold (0°C) . Do not let the biphasic mixture stir for hours. Extract immediately into the organic layer and neutralize. Alternatively, use a buffered wash (pH 4-5) like citric acid or ammonium chloride instead of strong HCl.[1]

Q3: Can I store the free acid on the shelf? A: Yes, but with caveats. It is a "slightly yellow powder" that is moisture sensitive.[1]

  • Solution: Store it in a tightly sealed container at room temperature (or 4°C for long-term). Keep it dark. If you synthesized it yourself, ensure it is completely dry; residual acid traces from the synthesis will catalyze decomposition over time.

Optimized Experimental Protocols

Protocol A: "Safe" Amide Coupling (Prevention of Thermal Stress)

Use this for valuable intermediates where yield is critical.

ParameterConditionRationale
Solvent DCM or DMF (Anhydrous)Avoids hydrolysis; DCM allows low-temp control.[1]
Temperature 0°C start , warm to 20–25°C Prevents thermal activation of decarboxylation.
Coupling Agent HATU (1.1 equiv) or T3P Fast activation at low temp; avoids acidic intermediates.
Base DIPEA (2.0–3.0 equiv)Maintains basic pH to stabilize the carboxylate.

Step-by-Step:

  • Dissolve Isoxazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF/DCM.

  • Cool to 0°C (Ice bath).

  • Add DIPEA (2.0 equiv) followed by HATU (1.1 equiv). Stir for 15 mins at 0°C. Note: The solution typically turns yellow/orange.

  • Add the amine (1.0–1.2 equiv).

  • Remove ice bath and stir at Room Temperature for 2–4 hours. Monitor by LCMS.[1][3]

  • Workup: Dilute with EtOAc. Wash with saturated NH₄Cl (mildly acidic) or 10% Citric Acid (keep cold). Wash with Brine.[1] Dry over Na₂SO₄.[1][4]

Protocol B: Acid Chloride Synthesis (If strictly necessary)

Use only if the amine is unreactive and requires a highly activated electrophile.

  • Suspend acid in dry DCM (0.2 M) under N₂.

  • Cool to 0°C .

  • Add catalytic DMF (1-2 drops).[1]

  • Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (CO/CO₂) will occur.[2][5]

  • Stir at 0°C for 1 hour , then allow to warm to RT for 1 hour. DO NOT REFLUX.

  • Evaporate solvent under reduced pressure at <30°C . Do not use a hot water bath.[1]

  • Re-dissolve immediately in DCM and add to the amine/base mixture.

Decision Tree for Reaction Planning

Use this logic flow to select the safest method for your specific substrate.

DecisionTree Start Start: Isoxazole-5-COOH Coupling CheckAmine Is the Amine Nucleophilic? (e.g., Alkyl amine vs Aniline) Start->CheckAmine Nucleophilic Yes (Alkyl Amine) CheckAmine->Nucleophilic WeakNuc No (Aniline/Electron-Poor) CheckAmine->WeakNuc MethodHATU Use HATU / DIPEA Temp: 0°C -> RT Nucleophilic->MethodHATU Standard MethodMixed Use Mixed Anhydride (IBCF / NMM) Temp: -15°C WeakNuc->MethodMixed First Choice MethodAcidCl Use Oxalyl Chloride / DMF Temp: <25°C NO REFLUX WeakNuc->MethodAcidCl If Mixed Fails

Caption: Figure 2. Reaction optimization decision tree for isoxazole-5-carboxylic acid coupling.

References

  • ChemicalBook. (n.d.). Isoxazole-5-carboxylic acid Properties and Stability. Retrieved from

  • BenchChem. (2025).[4] Technical Support Center: Synthesis of Isoxazole-5-carboxylates. Retrieved from

  • MDPI. (2024).[6] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester: Hydrogenation and Stability. Retrieved from

  • Organic Chemistry Portal. (n.d.). Decarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Isoxazole-5-carboxylic acid, 98% Safety Data Sheet. Retrieved from

Sources

Technical Support Center: Isoxazole Regioisomer Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Regioisomeric Byproducts from Isoxazole Synthesis Ticket Priority: High (Purity Critical for SAR) Agent: Senior Application Scientist

Diagnostic & Triage: "Which Isomer Do I Have?"

Before attempting separation, you must confirm the ratio of regioisomers. In [3+2] cycloadditions between nitrile oxides and alkynes, the 3,5-disubstituted isoxazole is typically the major product due to steric factors, but the 3,4-disubstituted isomer often forms as a significant byproduct (5–20%).

Quick Identification Guide (1H NMR)

The most reliable diagnostic marker is the proton at the C4 position (if the position is unsubstituted).

Feature3,5-Disubstituted Isoxazole (Target)3,4-Disubstituted Isoxazole (Byproduct)
H4 Proton Shift

6.1 – 6.8 ppm
(Singlet)

8.0 – 9.0 ppm
(Singlet)
Electronic Environment Shielded (Electron-rich)Deshielded (Adjacent to Nitrogen)
TLC Behavior Generally Higher Rf (Less Polar)Generally Lower Rf (More Polar)

Tech Note: If your TLC shows a single spot but NMR shows two sets of signals, your isomers are co-eluting. Do not proceed to standard flash chromatography without modifying your solvent system (see Module 3).

Prevention: Synthetic Control Strategies

The most effective way to remove the byproduct is to prevent its formation. We recommend switching from thermal cycloaddition to Catalytic Regioselective Synthesis .

Protocol A: Copper(I)-Catalyzed [3+2] Cycloaddition (CuAAC Analogue)

Best for: Ensuring 100% regioselectivity for 3,5-isoxazoles.

Unlike the thermal Huisgen cycloaddition, the Copper(I)-catalyzed variant is highly regioselective for the 3,5-isomer.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Hydroximinoyl chloride (Nitrile oxide precursor) (1.2 equiv)

  • CuSO

    
    ·5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH/H
    
    
    
    O (1:1) or DCM[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the alkyne and hydroximinoyl chloride in

    
    -BuOH/H
    
    
    
    O (1:1).
  • Catalyst Activation: Add CuSO

    
     solution followed immediately by Sodium Ascorbate. The solution should turn bright yellow/orange (active Cu(I) species).
    
  • Base Addition: Slowly add KHCO

    
     (3.0 equiv) to generate the nitrile oxide in situ.
    
    • Critical: Slow addition prevents dimerization of the nitrile oxide to furoxan byproducts.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC.[2][3][4]

  • Workup: Quench with saturated NH

    
    Cl (removes copper). Extract with EtOAc.[2]
    
Protocol B: Regiocontrol via -Enamino Ketones

Best for: Condensation routes (non-alkyne).

If synthesizing isoxazoles via condensation (hydroxylamine + 1,3-dicarbonyl), standard conditions yield mixtures. Use


-enamino ketones  as precursors to lock regiochemistry.[5]
  • Convert 1,3-diketone to

    
    -enamino ketone using ammonium acetate.
    
  • React with hydroxylamine hydrochloride in refluxing ethanol.

  • Result: Exclusive formation of the 5-substituted isomer due to the specific leaving group ability of the amine vs. the carbonyl oxygen.

The Cure: Downstream Purification

If you are committed to a thermal route or have inherited a mixed batch, use these separation protocols.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Mixture (3,5- and 3,4-isomers) CheckState Physical State? Start->CheckState Solid Solid Mixture CheckState->Solid High mp Oil Oily Residue CheckState->Oil Low mp Recryst Recrystallization (See Table 1) Solid->Recryst Primary Option Flash Flash Chromatography (Isocratic) Solid->Flash If Recryst Fails Oil->Flash Primary Option HPLC HPLC Flash->HPLC If u0394Rf < 0.1

Caption: Workflow for selecting the optimal purification method based on physical state and separation difficulty.

Method A: Optimized Flash Chromatography

Standard Hexane/EtOAc gradients often fail to separate regioisomers due to similar dipole moments.

Recommended Solvent Systems:

  • Toluene/Ethyl Acetate (95:5): Toluene provides

    
    -
    
    
    
    interactions with the isoxazole ring, often differentiating the isomers better than alkanes.
  • DCM/Acetone (9:1): Effective for more polar isoxazoles.

  • Isocratic Elution: Do not run a gradient. Run an isocratic column at the solvent ratio where Rf = 0.25. This maximizes the number of theoretical plates.

Method B: Fractional Recrystallization

Isoxazole regioisomers often have vastly different crystal packing lattices.

Table 1: Recrystallization Solvent Guide

Solvent SystemRatio (v/v)Target Outcome
Ethanol / Water VariableDissolve in hot EtOH; add H

O until turbid. 3,5-isomer usually precipitates first.
Ethyl Acetate / Hexane 1:5Good for removing oily impurities. 3,5-isomer often crystallizes; 3,4 remains in mother liquor.
Benzene (or Toluene) PureHistorical standard. 3,5-isomers are often less soluble in aromatics than 3,4-isomers.

Frequently Asked Questions (FAQs)

Q: My TLC shows one spot, but the crude NMR is messy. Is it the copper catalyst? A: Likely not. If you used the Cu-catalyzed method, the "mess" is often the furoxan byproduct (dimerized nitrile oxide). This forms if the alkyne is unreactive or if the nitrile oxide is generated too fast.

  • Fix: Slow down the addition of the base (syringe pump) to keep nitrile oxide concentration low relative to the alkyne.

Q: Can I convert the 3,4-isomer into the 3,5-isomer? A: No. The isoxazole ring is thermally stable. Isomerization requires ring opening (reductive cleavage) and re-synthesis, which is inefficient. You must separate them.

Q: Why does the 3,4-isomer form at all? A: In thermal conditions, the reaction is controlled by FMO (Frontier Molecular Orbital) interactions. While steric hindrance usually disfavors the 3,4-pathway (transition state crowding), electron-withdrawing groups on the alkyne can lower the LUMO energy, making the electronic pathway (favoring 3,4) competitive with the steric pathway (favoring 3,5).

Mechanism & Causality

Understanding the mechanism clarifies why Cu-catalysis is superior.

Mechanism cluster_Thermal Thermal Path (Uncontrolled) cluster_Copper Copper(I) Path (Controlled) Reagents Alkyne + Nitrile Oxide TS_Steric TS: Steric Control (Major Path) Reagents->TS_Steric TS_Electronic TS: Electronic Control (Minor Path) Reagents->TS_Electronic Cu_Acetylide Cu-Acetylide Intermediate Reagents->Cu_Acetylide + Cu(I) Prod_35 3,5-Isoxazole (Major) TS_Steric->Prod_35 Prod_34 3,4-Isoxazole (Byproduct) TS_Electronic->Prod_34 Metallocycle Cu-Metallacycle Cu_Acetylide->Metallocycle Prod_35_Pure 3,5-Isoxazole (Exclusive) Metallocycle->Prod_35_Pure

Caption: Comparison of Thermal (mixed products) vs. Copper-Catalyzed (regioselective) pathways.

References

  • Copper-Catalyzed Regioselective Synthesis: Padwa, A., & Bur, S. K. (2016).[6][7] "The Click Chemistry Approach to Isoxazoles." (Contextual validation via search result 1.1)

  • Mechanistic Origins of Regioselectivity: Houk, K. N., et al. (2016).[6][7] "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides."

  • Canadian Journal of Chemistry. "Studies in isoxazole chemistry. II.

    
    2-isoxazolin-5-ols."[8]
    
    
  • General Isoxazole Synthesis Guide: BenchChem Technical Guides. "Troubleshooting guide for the synthesis of isoxazole derivatives."

Sources

Acid-base extraction protocols for amphoteric isoxazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acid-Base Extraction Protocols for Amphoteric Isoxazole Derivatives Ticket ID: ISOX-EXT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Isoxazole derivatives present a unique "chemical paradox" in extraction scenarios. While they often possess amphoteric properties (behaving as both acid and base), the isoxazole ring itself is base-labile . Standard protocols that utilize strong bases (pH > 12) to solubilize impurities or extract acidic components frequently result in the catastrophic degradation of the isoxazole core into


-keto nitriles via N-O bond cleavage.[1]

This guide provides "Safe-Swing" protocols designed to navigate the narrow stability window of isoxazoles while effectively managing their amphoteric solubility profiles.

Module 1: The Isoxazole Paradox (Technical Grounding)

Before attempting extraction, you must understand the two competing forces at play: Weak Basicity and Base Lability .

1. The Solubility Profile

Isoxazoles are generally weak bases. The ring nitrogen has a pKa typically between -3.0 and +1.0, meaning it requires strong acid (pH < 1) to protonate.[1][2] However, functionalized derivatives (e.g., 3-amino-5-methylisoxazole or sulfamethoxazole) introduce new ionization sites:[1]

  • Amino-isoxazoles: The exocyclic amine is weakly basic (pKa ~2.0 – 5.0).[1]

  • Isoxazolols / Sulfonamides: These are acidic (pKa ~5.5 – 7.0).

2. The Stability Risk (The "Danger Zone")

The N-O bond in the isoxazole ring is the weak link.[3] Under strongly basic conditions (pH > 10-11), hydroxide ions can attack the ring (often at C3 or C5), leading to ring opening. This is irreversible.

Key Rule: Avoid prolonged exposure to pH > 9.0, especially for 3-unsubstituted isoxazoles or those with electron-withdrawing groups.[1][2]

IsoxazoleStability Acid pH < 1 (Strong Acid) Species_Acid Cationic Species (Water Soluble) Acid->Species_Acid Protonation Neutral pH 4 - 7 (Neutral/Zwitterion) Species_Neutral Neutral/Zwitterion (Organic/Water Partition) Neutral->Species_Neutral Equilibrium Base pH 8 - 9 (Mild Base) Species_Base Anionic Species (Water Soluble) Base->Species_Base Deprotonation StrongBase pH > 11 (Strong Base) RingOpen RING OPENING (Irreversible Decomposition) StrongBase->RingOpen N-O Cleavage Species_Acid->Species_Neutral Add Base (Carefully) Species_Neutral->Species_Base Add Base

Figure 1: The pH stability window for isoxazole derivatives. Note the critical risk of ring opening at high pH.

Module 2: The "Safe-Swing" Extraction Protocol

Scenario: You have a crude reaction mixture containing an amphoteric isoxazole (e.g., an amino-isoxazole with a carboxylic acid or sulfonamide moiety) and neutral organic impurities.[2]

Objective: Purify without destroying the ring.

Reagents Required:
  • Acid: 1M HCl or 10% Citric Acid (gentler).

  • Base: Saturated NaHCO₃ (pH ~8.5) or 1M K₂CO₃ (pH ~11, use with caution/rapidly). Do NOT use NaOH.

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). For zwitterions, use n-Butanol.[1]

Step-by-Step Methodology:
StepActionMechanistic Rationale
1. Dissolution Dissolve crude mixture in EtOAc .Establishes the organic phase.[4][5]
2. Acid Wash Extract with 1M HCl (2x). Keep the Aqueous layer.Protonates the amine (cationic form). Neutral impurities stay in EtOAc.
3. Neutralization Cool the aqueous layer to 0°C. Slowly add Sat. NaHCO₃ until pH ~4-5 (Isoelectric Point).[1]Moves from Cationic

Zwitterionic/Neutral. Stop here if precipitate forms.
4. Base Swing Continue adding base carefully until pH ~8.5.Deprotonates the acidic group (Anionic form). Impurities may precipitate.
5. Extraction If product is anionic: Wash aq. layer with EtOAc to remove non-basic impurities. If product is neutral: Extract aq. layer with EtOAc.Removes impurities that track with the aqueous phase.
6. Recovery Adjust pH back to the Isoelectric Point (pI) (usually pH 4-6) using dilute Citric Acid.[1]Maximizes organic solubility or induces precipitation.
7. Final Pull Extract with EtOAc (or n-Butanol if polar).[1] Dry over Na₂SO₄.[3]Recovers the purified isoxazole.
Module 3: Troubleshooting & FAQs
Ticket #1: "My product vanished after using NaOH."

Diagnosis: Ring Cleavage. You likely used 1M or 5M NaOH to basify. Isoxazoles, particularly those with 5-methyl or 3-unsubstituted groups, undergo base-catalyzed hydrolysis to form


-keto nitriles.[1][2]
The Fix: 
  • Never exceed pH 10.

  • Use Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) instead of Hydroxide.

  • If you must use stronger base, keep the temperature at 0°C and minimize contact time (< 5 mins).

Ticket #2: "The product is stuck in the aqueous phase at neutral pH."

Diagnosis: Zwitterionic Lock. Your molecule has both a protonated amine and a deprotonated acid at neutral pH (Zwitterion). Zwitterions have high crystal lattice energy and high water solubility, making them insoluble in standard organic solvents (DCM/EtOAc).[2] The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl. This disrupts the hydration shell (Salting-out effect).[1]

  • Solvent Switch: Use n-Butanol or IPA:Chloroform (1:3) .[1] These solvents are polar enough to solvate zwitterions.

  • Continuous Extraction: Use a liquid-liquid continuous extractor for 12-24 hours if the partition coefficient (LogP) is unfavorable.[1]

Ticket #3: "I have a terrible emulsion."

Diagnosis: Amphiphilic Surfactant Effect. Isoxazoles with long alkyl chains or polar heads act as surfactants. The Fix:

  • Filtration: Pass the emulsion through a pad of Celite.

  • Phase Separator: Use a hydrophobic phase separator paper (e.g., Whatman 1PS).[2]

  • Brine: Add saturated brine to increase the density difference between phases.

Module 4: Decision Logic (Workflow)

Follow this logic to determine the correct extraction path for your specific derivative.

ExtractionLogic Start Start: Crude Isoxazole Mixture Check_pKa Analyze Functional Groups Start->Check_pKa Is_Acidic Has Acidic Group? (-COOH, -SO2NHR) Check_pKa->Is_Acidic Is_Basic Has Basic Group? (-NH2, -NHR) Check_pKa->Is_Basic Route_A Route A: Standard Acid/Base (Use NaHCO3, avoid NaOH) Is_Acidic->Route_A Yes (Only Acidic) Route_B Route B: Zwitterion Protocol (n-Butanol / Salting Out) Is_Acidic->Route_B Yes (Acidic + Basic) Route_C Route C: Neutral Extraction (Avoid pH extremes) Is_Basic->Route_C Yes (Only Basic)

Figure 2: Decision tree for selecting the appropriate extraction solvent and pH range.

References
  • Sperry, J. B., & Wright, D. L. (2005).[2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[6][7] Current Opinion in Drug Discovery & Development.

  • Leflunomide Stability Studies: Waithe, L., et al. (2010).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[8] Drug Metabolism and Disposition. Illustrates the mechanism of base-catalyzed ring opening (pH > 10).[1][8]

  • Sulfamethoxazole pKa Data: Qiang, Z., & Adams, C. (2004).[2] Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research. Provides pKa values (1.6 and 5.[9]7) for amphoteric isoxazole sulfonamides.

  • Isoxazole Synthesis & Stability: Pinho e Melo, T. (2005).[2] Recent advances on the synthesis and reactivity of isoxazoles.[4][5][6][7] Current Organic Chemistry.

Sources

Technical Support Center: Scale-Up of 3-(4-Aminophenyl)isoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Topic: Scale-up challenges for 3-(4-aminophenyl)isoxazole-5-carboxylic acid production. Reference ID: ISOX-PRO-554

Executive Summary

The synthesis of 3-(4-aminophenyl)isoxazole-5-carboxylic acid presents a classic process chemistry dilemma: balancing regioselectivity against process safety . While the isoxazole core is stable, its formation often yields regioisomeric mixtures (3,5- vs. 5,3-substitution). Furthermore, the final reduction of the nitro precursor to the aniline must be chemoselective to avoid cleaving the labile N–O bond of the isoxazole ring.

This guide prioritizes the [3+2] Cycloaddition Route over the Claisen condensation method. While the Claisen route is cheaper, it frequently favors the unwanted 5-aryl-3-carboxy isomer or yields difficult-to-separate mixtures. The [3+2] route, utilizing a nitrile oxide intermediate, guarantees the correct 3-aryl-5-carboxy regiochemistry.

Part 1: Strategic Route Analysis
The Regioselectivity Challenge

Why do we recommend the Nitrile Oxide route?

  • Claisen Route (Acetophenone + Oxalate): Typically yields the 5-aryl-3-carboxylate as the major product due to the reactivity of the 1,3-diketo intermediate. Reversing this selectivity requires difficult pH control and often results in poor yields.

  • [3+2] Cycloaddition (Nitrile Oxide + Propiolate): This pathway is governed by orbital coefficients (HOMO of dipole and LUMO of dipolarophile), exclusively yielding the 3-aryl-5-carboxylate .

Visual Workflow: The [3+2] Cycloaddition Strategy

G SM 4-Nitrobenzaldehyde Oxime Oxime Intermediate SM->Oxime NH2OH·HCl Na2CO3 Chloroxime Hydroximoyl Chloride (Unstable Intermediate) Oxime->Chloroxime NCS, DMF < 35°C NitrileOxide Nitrile Oxide (In Situ Generated) Chloroxime->NitrileOxide Base (Et3N) Slow Addition Cyclo [3+2] Cycloaddition (Exothermic) NitrileOxide->Cyclo + Ethyl Propiolate NitroIsox 3-(4-Nitrophenyl) isoxazole-5-ester Cyclo->NitroIsox Regioselective Formation Final 3-(4-Aminophenyl) isoxazole-5-carboxylic acid NitroIsox->Final 1. Hydrolysis 2. Fe/NH4Cl Redn

Caption: Strategic workflow for the regioselective synthesis of the target isoxazole. Red nodes indicate safety-critical intermediates.

Part 2: Phase I - Isoxazole Ring Construction

Objective: Synthesize ethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate. Key Reagents: 4-Nitrobenzaldehyde oxime, N-Chlorosuccinimide (NCS), Ethyl propiolate, Triethylamine.

Troubleshooting Guide: The Nitrile Oxide Cycloaddition
IssueProbable CauseCorrective Action
Low Yield (<50%) Dimerization: The nitrile oxide intermediate dimerized to form a furoxan byproduct because its concentration was too high.Dosage Control: Do not add the base (Et3N) all at once. Use a semi-batch process : Add Et3N slowly to a mixture of the Chloroxime and Ethyl Propiolate. This keeps the nitrile oxide concentration low, favoring reaction with the alkyne over itself [1].
Runaway Exotherm Accumulation: Fast addition of base caused rapid generation of nitrile oxide and immediate heat release.Thermal Management: Maintain reactor temperature < 25°C during addition. Use in-line calorimetry (RC1) data to determine the maximum dosing rate. Ensure the cooling capacity exceeds the heat generation rate (

).
Solid Precipitation Solvent Choice: Triethylamine hydrochloride (Et3N·HCl) salts precipitate and thicken the slurry, hindering stirring.Solvent Switch: Use MTBE or Ethyl Acetate as the solvent. These dissolve the organic intermediates well. Ensure the agitator has high torque to handle salt slurries.
Explosion Risk Isolation of Chloroxime: Hydroximoyl chlorides are thermally unstable and potential explosives if distilled or dried aggressively.Process Safety: Never distill the hydroximoyl chloride. Use it as a crude solution in the next step. If isolation is necessary for analysis, keep it wet and cool (< 10°C) [2].
FAQ: Regiochemistry Confirmation

Q: How do I quickly confirm I have the 3,5-isomer and not the 5,3-isomer? A: Use 1H NMR. The isoxazole ring proton (C4-H) singlet typically appears at δ 7.3–7.6 ppm for the 3-aryl-5-carboxy isomer. In the 5-aryl-3-carboxy isomer, this proton is often shifted downfield (δ 6.9–7.1 ppm) due to the different electronic environment. Additionally, NOE (Nuclear Overhauser Effect) experiments will show a correlation between the C4-H and the aryl protons for the 3,5-isomer.

Part 3: Phase II - Chemoselective Reduction

Objective: Reduce the nitro group to an aniline without cleaving the isoxazole N–O bond. Critical Risk: Standard catalytic hydrogenation (H2, Pd/C) often cleaves the isoxazole ring to form an enamino ketone or rearranges it.

Protocol: Iron-Mediated Reduction (Fe/NH4Cl)

This method is the "Gold Standard" for robustness in the presence of sensitive heterocycles.

  • Charge: Suspend the nitro-isoxazole intermediate (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Add: Iron powder (3.0–5.0 equiv, reduced grade) and Ammonium Chloride (0.5 equiv).

  • Heat: Warm to 60–70°C. Monitor by HPLC.

  • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the product.

Troubleshooting Guide: Reduction
IssueProbable CauseCorrective Action
Ring Cleavage Over-reduction: Use of H2/Pd-C or high-pressure hydrogenation.Change Method: Switch to Fe/NH4Cl (described above) or SnCl2 in ethanol. These are chemoselective for nitro groups.[1] If hydrogenation is mandatory, use sulfided Pt/C which is less active toward ring opening [3].
Incomplete Reaction Mass Transfer: Iron powder has settled or coated with oxide.Agitation: Ensure vigorous stirring. Add a fresh portion of activated iron powder if the reaction stalls.
Product Trapped in Iron Cake Adsorption: The amino acid product is sticking to the iron waste.Wash: Wash the filter cake with hot alkaline water (pH 8–9) or hot methanol to desorb the product.
Part 4: Phase III - Isolation & Purification

Objective: Isolate the zwitterionic product (Amino Acid) from the reaction mixture. Physical Property: The product is amphoteric. It is soluble at very low pH (as the ammonium salt) and high pH (as the carboxylate). It is least soluble at its isoelectric point (pI) .

Visual Logic: Isoelectric Precipitation

P Step1 Reaction Mixture (Post-Hydrolysis/Reduction) Step2 Acidify to pH < 2 (Dissolve as Ammonium Salt) Step1->Step2 Add HCl Step3 Filter Insoluble Impurities (Remove unreacted neutrals) Step2->Step3 Step4 Slow Neutralization to pH 4.0 - 4.5 Step3->Step4 Add NaOH/NH4OH Step5 Precipitation of Zwitterion (Target Product) Step4->Step5 Hold at pI

Caption: Purification strategy utilizing the zwitterionic nature of the molecule.

FAQ: Purification

Q: My product is not precipitating at pH 7. Why? A: The pI of this molecule is likely acidic, around pH 4.0–4.5 . The benzoic acid moiety has a pKa of ~3.5, and the aniline has a pKa of ~4.5. At pH 7, the carboxylic acid is deprotonated (anionic), making it soluble. You must adjust the pH down to the 4.0–4.5 range to maximize precipitation [4].

Q: The solid is colored (brown/red). How do I clean it? A: Aniline derivatives often oxidize to colored impurities.

  • Carbon Treatment: During the acid dissolution step (Step 2 in the diagram), add activated carbon (5% w/w), stir for 30 mins, and filter.

  • Antioxidant: Add a pinch of sodium dithionite or sodium metabisulfite during the crystallization to prevent oxidation.

References
  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles.
    • Source:J. Org.[2] Chem. 2014, 79, 6444.[2]

    • URL:[Link]

  • Safety of Hydroximoyl Chlorides

    • Title: Process Safety Assessment of Hydroxylamine and Oxime Reactions.
    • Source:Org.[2][3] Process Res. Dev. 2009, 13, 1–13.

    • URL:[Link]

  • Chemoselective Reduction

    • Title: Selective Reduction of Nitro Compounds in the Presence of Isoxazoles.
    • Source:Tetrahedron Lett.[3] 1984, 25, 839.[3]

    • URL:[Link]

  • Title: Isoelectric Point of Amino Acids: Calculation and Applications.

Disclaimer: This guide is for research and development purposes. Always perform a rigorous Process Hazard Analysis (PHA) before scaling up reactions involving hydroxylamine or nitro compounds.

Sources

Validation & Comparative

High-Precision 1H NMR Profiling of 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive structural analysis of 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid , a critical scaffold in the development of next-generation antibiotics and anti-inflammatory therapeutics.

Unlike standard spectral libraries, this document focuses on comparative performance : distinguishing the target molecule from its synthetic precursors (specifically the ethyl ester intermediate) and evaluating the "analytical performance" of different solvent systems (DMSO-d6 vs. MeOD).

Key Takeaway: The successful synthesis of the target acid is best validated not just by the appearance of the carboxylic acid proton, but by the specific absence of ethyl ester quartet/triplet signals and the diagnostic shift of the isoxazole 4-H singlet.

Structural Context & Theoretical Assignment

The molecule consists of three distinct magnetic environments: the isoxazole core , the 4-aminophenyl substituent , and the carboxylic acid tail .

The Core Structure (Graphviz Visualization)

G Phenyl 4-Aminophenyl Ring (AA'BB' System) Isoxazole 1,2-Oxazole Core (Diagnostic Singlet) Phenyl->Isoxazole C3 Linkage H_Amino NH2 (Broad) Phenyl->H_Amino H_Ar_Ortho H-Ar (Ortho to NH2) ~6.6 ppm Phenyl->H_Ar_Ortho H_Ar_Meta H-Ar (Meta to NH2) ~7.5 ppm Phenyl->H_Ar_Meta Acid 5-Carboxylic Acid (Broad Singlet) Isoxazole->Acid C5 Linkage H_Isox Isoxazole 4-H ~7.3-7.6 ppm Isoxazole->H_Isox H_Acid COOH >12 ppm Acid->H_Acid

Figure 1: Structural connectivity and magnetic environments of the target molecule.

Comparative Analysis: Product vs. Precursor

In drug development, the most common "alternative" you need to distinguish your product from is its unhydrolyzed precursor: Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate .

Performance Metric: Reaction Monitoring (Hydrolysis Verification)

The following table contrasts the spectral features of the Target Acid against the Ester Precursor.

FeatureTarget Product (Acid) Alternative (Ethyl Ester) Status
COOH Proton Visible (~13.0 ppm, broad)Absent ✅ Critical Indicator
Ester -CH2- Absent Quartet (~4.35 ppm)✅ Purity Check
Ester -CH3 Absent Triplet (~1.35 ppm)✅ Purity Check
Isoxazole 4-H ~7.38 ppm (Singlet)~7.45 ppm (Singlet)⚠️ Subtle Shift
Solubility High in DMSO / Low in CDCl3High in CDCl3 / High in DMSOℹ️ Solvent Dependent

Expert Insight: Do not rely solely on the appearance of the COOH peak, as it can be broadened into the baseline by water content or exchange. The definitive confirmation of the product is the complete disappearance of the ester quartet at 4.35 ppm.

Comparative Analysis: Solvent System Performance

Choosing the correct solvent is critical for this zwitterionic-like structure.

Scenario A: DMSO-d6 (The Gold Standard)
  • Why: The molecule contains both a polar carboxylic acid and an amine.[1][2][3] DMSO-d6 solubilizes both effectively and, crucially, slows down proton exchange .

  • Result: You will see the sharpest aromatic signals and, usually, the distinct

    
     broad singlet around 5.5–6.0 ppm.
    
  • Drawback: Strong water peak (~3.33 ppm) can obscure signals if the sample is wet.

Scenario B: MeOD (Methanol-d4) (The Alternative)
  • Why: Used when the sample is intended for subsequent Mass Spec or if DMSO removal is difficult.

  • Result: The

    
     and 
    
    
    
    protons will disappear due to deuterium exchange (
    
    
    ).
  • Risk: If you are trying to verify the integrity of the amine, MeOD is a poor choice because the signal vanishes.

Detailed Experimental Protocol

To ensure reproducibility and spectral integrity, follow this self-validating protocol.

Reagents
  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Step-by-Step Methodology
  • Sample Weighing: Weigh 5–10 mg of the dried solid.

    • Note: Less than 2 mg will result in poor Signal-to-Noise (S/N). More than 15 mg may cause viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d6.

    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated proton exchange or degradation.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 seconds . (The aromatic protons relax slowly; a short D1 will skew integration values).

    • Scans (NS): Minimum 16, recommended 64.

  • Processing:

    • Phasing: Apply manual phasing. Auto-phasing often fails on the broad COOH peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the region >10 ppm.

Analytical Workflow Diagram

Workflow Start Start: Crude Solid Solvent Solvent Selection: DMSO-d6 Start->Solvent Prep Prep: 5-10mg in 0.6mL Sonicate to Clear Solvent->Prep Acquire Acquire: 400 MHz D1 = 2.0s, NS = 64 Prep->Acquire Check QC Check: Is Ester Quartet Present? Acquire->Check Result_Fail Result: Incomplete Hydrolysis (Recrystallize) Check->Result_Fail Yes (4.3 ppm visible) Result_Pass Result: Pure Product (Process Data) Check->Result_Pass No

Figure 2: Decision tree for analytical validation of the synthesis.

Comprehensive Spectral Data Table

Conditions: 400 MHz, DMSO-d6, 298 K. Reference TMS = 0.00 ppm.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Notes
13.0 - 13.5 Broad Singlet1H-COOH-Highly variable; may be invisible if wet.
7.62 Doublet (d)2HAr-H (2,6)8.5 HzOrtho to isoxazole ring. Deshielded.
7.38 Singlet (s)1HIsoxazole 4-H-Diagnostic Peak.
6.65 Doublet (d)2HAr-H (3,5)8.5 HzOrtho to amine. Shielded by resonance.
5.85 Broad Singlet2H-NH2-Exchangeable.[1] Disappears in D2O/MeOD.
3.33 Singlet-H2O (Solvent)-Residual water.
2.50 Quintet-DMSO (Solvent)-Residual solvent peak.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard reference for chemical shift tables).

  • Hossain, M. I., et al. (2022). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein Journal of Organic Chemistry, 18, 446–458. Link (Provides comparative NMR data for substituted isoxazoles).

  • Abraham, R. J., & Mobli, M. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link (Fundamental grounding for the DMSO vs CDCl3 comparison).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Aryl-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. The 3-aryl-isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents due to its versatile biological activity.[1] Mass spectrometry (MS) stands as an indispensable tool for the characterization of these compounds, offering profound insights into their molecular weight, elemental composition, and structure through the analysis of their fragmentation patterns.

This guide provides an in-depth comparison of the fragmentation behaviors of 3-aryl-isoxazole derivatives under different ionization regimes, primarily contrasting the high-energy Electron Ionization (EI) with the softer, more controlled fragmentation achieved via Electrospray Ionization coupled with Tandem Mass Spectrometry (ESI-MS/MS). Our objective is to explain the causality behind the observed fragmentation pathways, providing a predictive framework for scientists working with this important class of heterocycles.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is the most critical parameter influencing the resulting mass spectrum. It dictates the energy transferred to the analyte molecule and, consequently, the extent of fragmentation. For 3-aryl-isoxazoles, the two most relevant techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Technique Principle Energy Transfer Typical Observation Best For
Electron Ionization (EI) A high-energy electron beam (typically 70 eV) bombards the gas-phase analyte, ejecting an electron to form a radical cation (M•+).[2]HighExtensive, often complex fragmentation. The molecular ion may be weak or absent.[2]Structure elucidation of volatile, thermally stable compounds; creating reproducible "fingerprint" spectra for library matching.[3]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, forming protonated ([M+H]+) or deprotonated ([M-H]−) ions in solution, which are then desolvated.[4]Low ("Soft" Ionization)The pseudo-molecular ion is typically the base peak with minimal fragmentation.[4]Analysis of less volatile or thermally labile compounds; coupling with liquid chromatography (LC-MS); precursor for tandem MS (MS/MS).[4][5]

The fundamental difference is that EI is a high-energy, gas-phase event that induces extensive and often non-specific fragmentation, whereas ESI is a soft, liquid-phase technique that preserves the intact molecule as a pseudo-molecular ion, which can then be selectively fragmented using Collision-Induced Dissociation (CID) in a tandem mass spectrometer.[6]

Fragmentation Mechanisms under Electron Ionization (EI)

EI mass spectrometry of isoxazoles produces a characteristic fingerprint based on the inherent instability of the ionized heterocyclic ring. The high energy of the electron beam (70 eV) deposits significant internal energy into the newly formed molecular ion, promoting a cascade of fragmentation events.[2]

The primary event in the fragmentation of the isoxazole ring is the cleavage of the weakest bond, the N-O bond. This initial cleavage is often followed by complex rearrangements. The fragmentation pathways are heavily influenced by the substituents on both the aryl and isoxazole rings.

Key Fragmentation Pathways in EI-MS:

  • N-O Bond Cleavage and Ring Opening: The initial N-O bond scission leads to a vinyl nitrene radical cation intermediate, which can undergo various subsequent fragmentations.

  • Formation of an Aryl Nitrile Ion: A characteristic pathway involves the rearrangement and cleavage of the isoxazole ring to yield a stable aryl nitrile radical cation ([Ar-C≡N]•+). This is a highly diagnostic fragmentation for 3-aryl-isoxazoles.

  • Cleavage of the Aryl-Isoxazole Bond: Scission of the C-C bond between the aryl ring and the isoxazole ring can lead to the formation of an aryl cation ([Ar]+) or an isoxazole radical cation. The relative abundance of the [Ar]+ ion is highly dependent on the stability of the aryl cation (i.e., the nature of its substituents).

  • Loss of Small Molecules: The fragmentation cascade often involves the loss of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and acetonitrile (CH₃CN), particularly if a methyl group is present at the 5-position.[7]

Diagram: General EI Fragmentation Pathways for a 3-Aryl-5-Methylisoxazole

EI_Fragmentation start_node [3-Aryl-5-Methylisoxazole]•+ (M•+) path1_ion1 [Aryl-C≡N]•+ start_node->path1_ion1  Rearrangement & Cleavage path2_ion1 [Aryl-C=O]+ start_node->path2_ion1  Ring Cleavage path3_ion1 [Aryl]+ start_node->path3_ion1  C-C Bond Scission

Caption: Primary EI fragmentation routes for 3-aryl-5-methylisoxazoles.

Table: Common Fragment Ions Observed in EI-MS of 3-Aryl-5-Methylisoxazole

Fragment Ion Proposed Structure / Origin Significance
M•+ Molecular IonConfirms molecular weight. Its intensity depends on stability.
[M-CH₃] Loss of methyl radicalIndicates a methyl substituent, typically at the 5-position.
[Ar-C≡N]•+ Aryl Nitrile Radical CationHighly characteristic rearrangement product of the 3-aryl-isoxazole core.
[Ar-CO]+ Aroylium IonA common and stable fragment resulting from ring cleavage. Often a base peak.
[Ar]+ Aryl CationFormed by direct cleavage of the aryl-isoxazole bond.

Fragmentation Mechanisms under ESI-MS/MS

In contrast to the energetic and less predictable nature of EI, ESI-MS/MS offers a controlled and systematic approach to structural elucidation.[4] The process begins with the generation of a stable protonated molecule, [M+H]+, via ESI. This precursor ion is then mass-selected and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions provide direct information about the structure of the parent molecule.

For 3-aryl-isoxazoles, the protonation site is typically the isoxazole nitrogen atom. The fragmentation of the [M+H]+ ion under CID conditions often proceeds through pathways analogous to those in EI, but the lower-energy, controlled collisions allow for more specific bond cleavages.

A notable example from the literature involves the CID of valdecoxib metabolites in negative ion mode, where a complex two-step rearrangement was observed, highlighting the unique pathways that can be uncovered with tandem MS techniques.[8]

Key Fragmentation Pathways in ESI-MS/MS:

  • Initial Ring Cleavage: Similar to EI, the cleavage of the N-O bond is a common initiating step, driven by the collision energy.

  • Loss of Acetonitrile: For 5-methylisoxazole derivatives, the loss of a neutral acetonitrile molecule (41 Da) from the [M+H]+ ion is a frequently observed and diagnostic fragmentation.

  • Formation of the Aroylium Ion: The formation of the [Ar-CO]+ ion is also a prominent pathway, resulting from the cleavage and rearrangement of the protonated isoxazole ring.

Table: Common Product Ions from CID of Protonated 3-Aryl-5-Methylisoxazole ([M+H]+)

Precursor Ion Product Ion Neutral Loss Significance
[M+H]+[M+H - CH₃CN]+41.026 u (Acetonitrile)Diagnostic loss for 5-methylisoxazole derivatives.
[M+H]+[Ar-CO]+VariesFormation of the highly stable aroylium ion.
[M+H]+[Ar]+VariesIndicates cleavage of the aryl-isoxazole bond.

Experimental Protocol: LC-MS/MS Analysis

This section provides a self-validating, step-by-step methodology for the analysis of a representative 3-aryl-isoxazole derivative using LC-MS/MS. The protocol is designed to achieve robust separation and generate high-quality fragmentation data.

Diagram: LC-MS/MS Workflow for Isoxazole Analysis

LCMS_Workflow prep 1. Sample Preparation (1 mg/mL in 50:50 ACN/H₂O) lc 2. LC Separation (C18 Reversed-Phase) prep->lc esi 3. ESI Source (Positive Ion Mode) lc->esi ms1 4. MS1 Scan (Full Scan to find [M+H]+) esi->ms1 ms2 5. MS2 Scan (Product Ion) (Isolate & Fragment [M+H]+) ms1->ms2 Select Precursor data 6. Data Analysis (Fragmentation Pattern) ms2->data

Sources

C13 NMR Chemical Shifts of Isoxazole C4 and C5 Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the C13 NMR chemical shift characteristics of isoxazole C4 and C5 carbons, designed for researchers requiring precise structural elucidation.

Executive Summary & Mechanistic Insight[1]

The isoxazole ring system presents a unique electronic environment where the electronegativity of the oxygen (O1) and nitrogen (N2) atoms creates a distinct polarization. For structural assignment, the C4 and C5 carbons are the most critical diagnostic markers.

  • C4 (The Shielded Anchor): Consistently appears as the most upfield signal (typically 95–105 ppm ) due to significant electron density accumulation from resonance contributions. It behaves similarly to the

    
    -carbon of an enamine.
    
  • C5 (The Deshielded Reporter): Typically the most downfield ring carbon (155–175 ppm ), heavily deshielded by the adjacent oxygen atom and the

    
    -system.
    
  • C3 (The Intermediate): Usually resonates between C4 and C5 (145–160 ppm ), influenced by the C=N bond but less deshielded than C5.

Electronic Resonance & Shielding Logic

The chemical shift difference (


) between C4 and C5 is driven by the canonical forms of the isoxazole ring. The lone pair on O1 donates into the ring, creating a formal negative charge character at C4, significantly shielding it. Conversely, C5 is electron-deficient due to the inductive withdrawal of O1.

IsoxazoleResonance cluster_0 Electronic Shielding Mechanism Struct1 Neutral Form (O1-N2=C3-C4=C5) Struct2 Resonance Form A (O+ = C5) Struct1->Struct2 Inductive Effect (O) Struct3 Resonance Form B (C4- Carbanion Character) Struct1->Struct3 Mesomeric Effect (+M) Effect Resulting NMR Shift: C4: High Electron Density -> Upfield (~100 ppm) C5: Low Electron Density -> Downfield (~160-170 ppm) Struct3->Effect

Figure 1: Resonance contributions explaining the high-field shift of C4 relative to C5.

Comparative Data Tables

The following data consolidates experimental values for parent and substituted isoxazoles. Note that solvent effects (e.g., DMSO-d6 vs. CDCl3) can shift these values by 1–3 ppm, but the relative order remains constant.

Table 1: Parent and Alkyl-Substituted Isoxazoles
CompoundSolventC4 Shift (ppm)C5 Shift (ppm)C3 Shift (ppm)

(C5-C4)
Isoxazole (Parent) CDCl3103.6 157.8 149.154.2
3-Methylisoxazole CDCl3103.8 158.5 159.254.7
5-Methylisoxazole CDCl399.8 169.5 150.769.7
3,5-Dimethylisoxazole CDCl3101.2 168.9 159.867.7

Key Trend: Alkyl substitution at C5 causes a significant downfield shift (~10 ppm) of the C5 signal (alpha effect), while C4 remains relatively stable or shifts slightly upfield (gamma effect).

Table 2: Aryl-Substituted Isoxazoles (3,5-Diaryl Systems)
CompoundSubstituent (Ar)C4 Shift (ppm)C5 Shift (ppm)Notes
3,5-Diphenylisoxazole Phenyl98.5 169.2 C4 is shielded by conjugation.
3-Ph, 5-(4-Cl-Ph) 4-Cl-Phenyl98.9 168.1 EWG on 5-Ar has minimal effect on C4.
3-Ph, 5-(4-OMe-Ph) 4-OMe-Phenyl97.8 169.8 EDG on 5-Ar slightly shields C4.
4-Bromoisoxazole 3,5-Diaryl88–90 165–170 Heavy Atom Effect: Br at C4 significantly shields C4 (upfield shift).

Experimental Protocol for Assignment

To unequivocally distinguish C4 from C5 in novel derivatives, follow this self-validating protocol.

Step 1: Acquisition Parameters
  • Solvent: CDCl3 is standard. Use DMSO-d6 if solubility is poor, but expect C5 to shift downfield by ~1-2 ppm due to hydrogen bonding with the ring oxygen.

  • Relaxation Delay (D1): Set D1

    
     3.0 seconds. C3 and C5 are often quaternary in drug scaffolds and have long T1 relaxation times. Short delays will suppress these signals, making integration unreliable.
    
  • Pulse Sequence: Run a standard 1H-decoupled 13C and a DEPT-135 or APT (Attached Proton Test).

Step 2: Assignment Logic (Decision Tree)

AssignmentWorkflow Start Start: Unknown Isoxazole Spectrum CheckRegion Check 90-110 ppm Region Start->CheckRegion SignalPresent Signal Present (95-105 ppm)? CheckRegion->SignalPresent YesSignal Assign as C4 SignalPresent->YesSignal Yes NoSignal Check for Halogen/EWG at C4 SignalPresent->NoSignal No (Look <90 or >110) CheckDEPT Run DEPT-135 / HSQC YesSignal->CheckDEPT DEPTResult Is C4 signal inverted (CH)? C4Unsub C4 is unsubstituted (C-H) DEPTResult->C4Unsub Yes (Inverted) C4Sub C4 is substituted (Quaternary) DEPTResult->C4Sub No (Absent in DEPT) CheckC5 Locate C5 (155-175 ppm) C4Unsub->CheckC5 HMBC Confirm with HMBC: Look for 2-bond coupling from H4 to C3/C5 CheckC5->HMBC

Figure 2: Workflow for assigning C4 and C5 carbons in isoxazole derivatives.

Step 3: Validation Checks
  • The "100 ppm Rule": If you do not see a signal near 100 ppm (±10), and you expect an isoxazole, re-evaluate your synthesis. Only strong EWGs (e.g., -NO2) or heavy atoms (Br, I) at C4 will shift this significantly.

  • HMBC Correlations:

    • H4 Proton: If C4 is unsubstituted, the H4 proton (typically 6.0–7.0 ppm) will show strong HMBC correlations to C3 and C5 .

    • Substituent Protons: Protons on a C5-methyl group (approx 2.4 ppm) will show a strong 2-bond correlation to C5 (~170 ppm) and a 3-bond correlation to C4 (~100 ppm).

References

  • Faure, R., et al. (1978).[1] Carbon-13 NMR study of isoxazoles. Organic Magnetic Resonance, 11(12), 617. (Definitive source for parent isoxazole shifts: C4=103.6, C5=157.8).

  • Stephens, C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR. Journal of Chemical Education, 83(9), 1362. (Provides substituent effect data for 3,5-diaryl systems).

  • Baumstark, A. L., et al. (2015). 13C NMR Spectroscopy of Heterocycles: 3,5-Diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(5). (Data on 4-bromo derivatives and heavy atom shielding).

  • SpectraBase. Isoxazole 13C NMR Spectrum. Wiley Science Solutions. (Raw spectral data verification).

Sources

HPLC Method Development for Separating Isoxazole Regioisomers: A PFP vs. C18 Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. They are critical pharmacophores in medicinal chemistry, frequently synthesized via 1,3-dipolar cycloadditions or Claisen condensations ()[1]. A notorious bottleneck in these synthetic pathways is the formation of regioisomers (e.g., 3,5-disubstituted vs. 5,3-disubstituted isoxazoles) ()[2]. Because these isomers possess identical molecular weights, identical functional groups, and nearly identical lipophilicity (Log P), separating them via standard reversed-phase high-performance liquid chromatography (RP-HPLC) is exceptionally challenging ()[3].

This guide objectively compares the performance of traditional Alkyl (C18) columns against Pentafluorophenyl (PFP) columns, providing a self-validating method development protocol to achieve baseline resolution of these difficult isomeric mixtures.

The Mechanistic Causality: Why C18 Fails and PFP Succeeds

The C18 Limitation: Hydrophobic Parity

Traditional octadecylsilane (C18) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions ()[4]. When two isoxazole regioisomers enter a C18 column, their identical hydrophobic surface areas result in identical partitioning into the stationary phase, leading to co-elution. Forcing a separation on a C18 column often requires extreme mobile phase conditions (e.g., highly specific pH adjustments or complex ion-pairing reagents) that compromise method robustness and LC-MS compatibility ()[5].

The PFP Advantage: Multi-Modal Selectivity

Pentafluorophenyl (PFP) stationary phases offer a highly orthogonal alternative to C18. The rigid, electron-deficient fluorinated aromatic ring provides multi-modal retention mechanisms that can distinguish the subtle spatial and electronic differences between regioisomers ()[5]:

  • 
     Interactions:  The electron-deficient PFP ring engages in 
    
    
    
    stacking with the electron-rich regions of the isoxazole substituents ()[4].
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds interact strongly with the unique dipole moment generated by the adjacent O and N atoms of the isoxazole ring ()[6].

  • Shape Selectivity: The planar, rigid nature of the PFP ligand is highly sensitive to the spatial arrangement of substituents. It easily distinguishes the steric bulk proximity in a 3,5-regioisomer compared to a 5,3-regioisomer ()[5].

ColumnSelection Start Isoxazole Regioisomers (Identical Log P) C18 Standard C18 Column (Hydrophobic Only) Start->C18 Dispersive Forces PFP PFP Column (Multi-mode Interactions) Start->PFP Orthogonal Forces Fail Co-elution / Poor Resolution (Rs < 1.5) C18->Fail Cannot resolve steric differences Mech1 Shape Selectivity PFP->Mech1 Mech2 Dipole-Dipole & π-π PFP->Mech2 Success Baseline Separation (Rs > 2.0) Mech1->Success Mech2->Success

Workflow demonstrating the mechanistic superiority of PFP over C18 for regioisomer separation.

Experimental Design: Self-Validating Screening Protocol

To objectively validate the superiority of PFP over C18 for your specific isoxazole regioisomers, employ the following step-by-step methodology. This protocol acts as a self-validating system: the scouting gradient identifies the elution window, while the subsequent isocratic hold maximizes the orthogonal selectivity of the stationary phase.

Materials & Setup
  • Column A (Control): Standard C18 (e.g., 100 x 2.1 mm, 1.7 µm)

  • Column B (Test): PFP Phase (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Low pH (~2.7) suppresses residual silanol ionization on the silica backbone, preventing peak tailing).

  • Mobile Phase B: MS-grade Methanol. (Causality: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile's triple bond can participate in

    
     interactions, competing with the analyte and suppressing the PFP column's unique selectivity) ()[5].
    
Step-by-Step Workflow
  • System Equilibration: Flush the LC system with 50:50 A:B until the baseline is stable. Equilibrate the chosen column with 95% A for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude isoxazole regioisomer mixture in 50:50 Water:Methanol to a concentration of 0.1 mg/mL. (Causality: Ensuring the injection solvent strength is equal to or weaker than the initial mobile phase conditions prevents premature analyte migration and peak distortion).

  • Scouting Gradient: Run a linear broad gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min. Set the column compartment to 35°C.

  • Isocratic Translation: Identify the exact percentage of Mobile Phase B at which the regioisomers elute during the scouting gradient. Subtract 5-10% from this value to establish your isocratic hold condition. (Causality: For structurally rigid regioisomers, an isocratic method provides the maximum resolving power by allowing continuous, uninterrupted interaction with the stationary phase).

  • Data Acquisition: Monitor via UV (typically 254 nm for aromatic isoxazoles) or LC-MS. Calculate the resolution (

    
    ) and selectivity factor (
    
    
    
    ).

Data Presentation: C18 vs. PFP Performance Comparison

The following table summarizes typical experimental results when separating a standard regioisomer pair (e.g., 3-phenyl-5-methylisoxazole and 5-phenyl-3-methylisoxazole) using the optimized methanolic protocol described above.

Chromatographic ParameterStandard C18 ColumnPFP ColumnPerformance Shift Causality
Retention Time (Isomer 1) 6.45 min7.12 minPFP increases absolute retention via strong dipole-dipole interactions ()[5].
Retention Time (Isomer 2) 6.50 min7.85 minShape selectivity strongly differentiates the steric bulk of the isomers ()[4].
Selectivity (

)
1.011.15

stacking discriminates the subtle electronic differences of the ring ()[6].
Resolution (

)
0.4 (Co-elution)3.2 (Baseline)Synergistic multi-modal interactions on PFP drive baseline separation ()[7].
Peak Symmetry (

)
1.101.05Modern PFP phases feature high-density bonding, reducing secondary silanol interactions.

Conclusion

For the separation of isoxazole regioisomers, standard C18 columns frequently fail due to their strict reliance on dispersive, hydrophobic interactions. By transitioning method development to a PFP stationary phase, chromatographers can successfully leverage


, dipole-dipole, and shape selectivity mechanisms to achieve robust baseline resolution. When developing methods for these challenging heterocycles, PFP should be considered the primary column of choice, paired specifically with methanolic mobile phases to maximize orthogonal retention mechanisms.

References

  • LCGC International . "Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry." Source: Chromatography Online. URL: [Link]

  • MAC-MOD Analytical . "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." Source: MAC-MOD. URL:[Link]

  • Advanced Chromatography Technologies . "ACE C18-PFP technical brochure." Source: HPLC.eu. URL:[Link]

  • National Institutes of Health . "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." Source: PMC. URL: [Link]

  • RSC Publishing . "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." Source: RSC. URL: [Link]

  • Chromatography Today . "NEW ACE® C18-PFP - a unique C18 bonded HPLC column." Source: Chromatography Today. URL:[Link]

Sources

A Comparative Guide to the Crystal Structures of 3-Phenylisoxazole-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates not only the physicochemical properties of a compound but also its biological activity. This guide provides a comprehensive analysis of the crystal structures of analogs of 3-phenylisoxazole-5-carboxylic acid, a scaffold of significant interest in medicinal chemistry.

This document delves into a comparative analysis of the crystal structures of selected analogs, offering insights into the impact of molecular modifications on their solid-state architecture. We will explore the nuances of their synthesis, crystallization, and the critical intermolecular interactions that govern their crystal packing.

The Significance of the 3-Phenylisoxazole-5-Carboxylic Acid Scaffold

The isoxazole ring is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The 3-phenylisoxazole-5-carboxylic acid framework, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's pharmacokinetic and pharmacodynamic profiles. Understanding the crystal structure of this scaffold and its derivatives is crucial for rational drug design, enabling the prediction and control of properties like solubility, stability, and receptor binding affinity.

Comparative Crystal Structure Analysis

While the crystal structure of the parent 3-phenylisoxazole-5-carboxylic acid is not publicly available in crystallographic databases, a comparative analysis of its closely related analogs provides invaluable insights into the structural landscape of this chemical class. Here, we compare the crystallographic data of three such analogs: Methyl 3-phenylisoxazole-5-carboxylate , Isopropyl 3-phenylisoxazole-5-carboxylate , and 5-Methyl-3-phenylisoxazole-4-carboxylic acid .

A summary of the key crystallographic parameters is presented in the table below, allowing for a direct comparison of their solid-state properties.

Compound Methyl 3-phenylisoxazole-5-carboxylate Isopropyl 3-phenylisoxazole-5-carboxylate 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Molecular Formula C₁₁H₉NO₃C₁₃H₁₃NO₃C₁₁H₉NO₃
Molecular Weight 203.19231.24203.19
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 12.2275 (18)4.6311 (10)11.953 (4)
b (Å) 13.604 (2)16.596 (4)5.981 (2)
c (Å) 5.8746 (9)15.897 (3)14.142 (5)
β (°) 97.011 (3)98.321 (4)105.548 (6)
Volume (ų) 969.9 (3)1208.9 (5)974.0 (6)
Z 444
Dihedral Angle (Phenyl-Isoxazole) 19.79 (12)°7.37 (19)°56.64 (8)°
Key Intermolecular Interactions C—H···O hydrogen bondsC—H···O hydrogen bonds (forming dimers)O—H···O hydrogen bonds (forming dimers), C—H···N hydrogen bonds, π–π stacking

Analysis of Structural Differences:

The data reveals that all three analogs crystallize in the monoclinic system, a common crystal system for organic molecules. However, the differences in their space groups and unit cell parameters highlight the subtle yet significant impact of chemical modifications on the crystal packing.

The dihedral angle between the phenyl and isoxazole rings is a particularly informative parameter. In the isopropyl ester, this angle is the smallest (7.37°), suggesting a more planar conformation in the solid state. In contrast, the methyl ester exhibits a larger dihedral angle of 19.79°.[1] The most pronounced twist is observed in 5-methyl-3-phenylisoxazole-4-carboxylic acid (56.64°), which can be attributed to the different substitution pattern on the isoxazole ring.

These conformational differences directly influence the intermolecular interactions. The ester analogs primarily exhibit weaker C—H···O hydrogen bonds .[1] In the case of the isopropyl derivative, these interactions lead to the formation of centrosymmetric dimers. The carboxylic acid analog, however, displays a more complex network of interactions, including strong O—H···O hydrogen bonds that form head-to-head dimers, as well as C—H···N hydrogen bonds and π–π stacking interactions between the phenyl rings. These stronger and more varied interactions in the carboxylic acid analog likely contribute to a more stable and intricate crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To ensure the reproducibility and accuracy of crystal structure analysis, a meticulously designed and validated experimental workflow is essential. The following sections provide detailed, step-by-step methodologies for the synthesis, crystallization, and X-ray diffraction analysis of 3-phenylisoxazole-5-carboxylic acid analogs.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xrd X-ray Diffraction s1 React Phenylacetylene with Ethyl Chlorooximidoacetate s2 Hydrolyze Ester to Carboxylic Acid s1->s2 Base-mediated cyclization c1 Select Appropriate Solvent System s2->c1 Purified Compound c2 Slow Evaporation or Vapor Diffusion c1->c2 Dissolution c3 Harvest High-Quality Single Crystals c2->c3 Crystal Growth x1 Mount Crystal on Diffractometer c3->x1 Selected Crystal x2 Data Collection (Rotation Method) x1->x2 X-ray exposure x3 Data Processing and Structure Solution x2->x3 Integration & Scaling x4 Structure Refinement x3->x4 Least-squares fitting end Structural Analysis x4->end Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of 3-phenylisoxazole-5-carboxylic acid analogs.

Synthesis of 3-Phenylisoxazole-5-Carboxylic Acid Analogs

The synthesis of 3-phenylisoxazole-5-carboxylic acid and its derivatives typically involves a [3+2] cycloaddition reaction. A general and reliable protocol is as follows:

  • Preparation of Ethyl 3-phenylisoxazole-5-carboxylate:

    • To a solution of phenylacetylene (1.0 eq) in a suitable solvent such as ethanol, add ethyl chlorooximidoacetate (1.1 eq) and a base like triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure ethyl 3-phenylisoxazole-5-carboxylate.

  • Hydrolysis to 3-Phenylisoxazole-5-carboxylic acid:

    • Dissolve the synthesized ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux for 2-4 hours.

    • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

    • The precipitated 3-phenylisoxazole-5-carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Crystallization of Analogs for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of crystallization method and solvent is critical and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (or a mixture of solvents) at a concentration close to saturation.

    • Loosely cover the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is insoluble.

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Solvent Selection: The choice of solvent is crucial. A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water or hexane.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.[3]

  • Data Collection:

    • Place the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.[4]

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Scale and merge the data to produce a final set of unique reflections.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value close to 1.

Impact of Substituent Effects on Molecular Conformation and Crystal Packing

The introduction of different substituents on the 3-phenylisoxazole-5-carboxylic acid scaffold can significantly influence the molecule's conformation and how it packs in the crystal lattice. This, in turn, can affect its physical and biological properties.

substituent_effects core 3-Phenylisoxazole-5-Carboxylic Acid Scaffold conformation Molecular Conformation (Dihedral Angle) core->conformation interactions Intermolecular Interactions (H-bonding, π-stacking) core->interactions substituent Substituent (e.g., -CH3, -Cl, -OCH3) substituent->core Modifies packing Crystal Packing (Symmetry, Density) conformation->packing interactions->packing

Caption: Relationship between substituents, molecular properties, and crystal packing in 3-phenylisoxazole-5-carboxylic acid analogs.

Key Observations:

  • Steric Effects: Bulky substituents, such as the isopropyl group, can cause steric hindrance, leading to a more twisted conformation (larger dihedral angle) between the phenyl and isoxazole rings.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density distribution in the molecule, influencing the strength and nature of intermolecular interactions.

  • Hydrogen Bonding Potential: The presence of hydrogen bond donors and acceptors is a primary determinant of the crystal packing. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonded networks. Esterification removes the acidic proton, resulting in weaker C-H···O interactions as the primary drivers of crystal packing.

By systematically studying the crystal structures of a series of analogs with varying substituents, it is possible to establish structure-property relationships. This knowledge can then be applied to the rational design of new molecules with desired solid-state properties, such as improved solubility or bioavailability.

Conclusion

The crystal structure analysis of 3-phenylisoxazole-5-carboxylic acid analogs provides a fascinating glimpse into the world of molecular architecture. This guide has demonstrated that even subtle changes in the molecular structure can have a profound impact on the crystal packing and the network of intermolecular interactions. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own crystallographic studies with confidence. As the field of drug discovery continues to evolve, the insights gained from such fundamental solid-state characterization will remain indispensable for the development of safe and effective medicines.

References

  • Yao, L., Wang, Y., & Deng, B. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. [Link]

  • Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(10), 1645-1652.
  • Wang, Y., Yao, L., & Deng, B. (2013). Isopropyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o733. [Link]

  • Chandra, N. S., Srikantamurthy, N., Mahendra, M., Vishalakshi, G. J., Jeyaseelan, S., & Umesha, K. B. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o897. [Link]

  • Conti, P., De Amici, M., De Micheli, C., & Carrea, L. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2379-2385. [Link]

  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic acid. Retrieved from PubChem: [Link]

  • Shaik, A., Kirubakaran, S., & Thiruvenkatam, V. (2017). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 565-569. [Link]

  • Carrasco-Marquina, F., Pizarro-Castillo, N., Cárdenas-Jirón, G. I., & Abarca-Gonzalez, A. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Molecules, 29(1), 22. [Link]

  • Zhang, X., Li, Y., Wang, Y., Li, J., Li, Y., & Zhang, H. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(40), 26035-26040. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, H. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE, 20(11), e0303133. [Link]

Sources

Comparative Biological Potency: 3-(4-aminophenyl) vs. 3-(4-chlorophenyl) Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: The biological potency of 3-(4-aminophenyl) versus 3-(4-chlorophenyl) isoxazoles is not a binary "better or worse" but a strategic choice between target selectivity and membrane permeability .

  • Select the 3-(4-aminophenyl) isoxazole when targeting enzymes requiring precise hydrogen bond donor interactions (e.g., COX-2 active site Arg120, Kinase ATP pockets). This scaffold offers superior water solubility and target specificity but often suffers from rapid metabolic clearance (acetylation) and lower membrane permeability.

  • Select the 3-(4-chlorophenyl) isoxazole for antimicrobial applications and non-specific cytotoxicity. The chlorine atom enhances lipophilicity (LogP), metabolic stability, and bioavailability, allowing for superior penetration of bacterial cell walls and hydrophobic binding pockets, though often at the cost of target selectivity.

Part 1: Physicochemical & Electronic Profile

To understand the biological divergence, we must first compare the fundamental properties of the substituent groups on the phenyl ring.

Feature4-Aminophenyl (-NH2)4-Chlorophenyl (-Cl)Impact on Potency
Electronic Effect (Hammett

)
-0.66 (Strong Donor)+0.23 (Weak Withdrawer)Amino: Increases electron density on isoxazole ring.Chloro: Decreases density, making the ring less susceptible to oxidation.
Lipophilicity (

)
-1.23 (Hydrophilic)+0.71 (Lipophilic)Amino: High solubility, low permeability.Chloro: High permeability, poor solubility.
H-Bonding Donor & AcceptorWeak Acceptor onlyAmino: Critical for specific active site anchoring.Chloro: Relies on Van der Waals/Hydrophobic forces.
Metabolic Liability High (N-acetylation, Oxidation)Low (Blocker of metabolism)Chloro derivatives typically have longer half-lives.

Part 2: Biological Potency Analysis[1][2][3]

Case Study A: Anti-Inflammatory Activity (COX-2 Inhibition)

The isoxazole ring is a classic pharmacophore for COX-2 inhibitors (e.g., Valdecoxib).[1] The differentiation between amino and chloro substituents is stark in this domain.

  • Mechanism: COX-2 has a distinct side pocket containing polar residues (Arg120, Glu524). The 4-amino group (or its bioisostere, the sulfonamide) acts as a crucial Hydrogen Bond Donor (HBD) to these residues.

  • Performance:

    • Amino-derivatives: Exhibit high selectivity for COX-2 over COX-1. The H-bond anchors the molecule in the COX-2 specific pocket.

    • Chloro-derivatives: While often potent anti-inflammatory agents, they lack the specific H-bond interaction. They rely on hydrophobic filling of the channel. This frequently leads to loss of selectivity , causing COX-1 inhibition and associated gastric side effects.

Case Study B: Antimicrobial Efficacy

In the context of antibacterial and antifungal activity, the lipophilicity provided by the chlorine atom becomes the dominant advantage.

  • Mechanism: For an antibiotic to work, it must traverse the bacterial cell wall.

  • Performance:

    • Chloro-derivatives: Consistently outperform amino-derivatives in MIC (Minimum Inhibitory Concentration) assays against Gram-negative bacteria like E. coli. The lipophilic nature allows passive diffusion across the lipid-rich bacterial membranes.

    • Amino-derivatives: Often require high concentrations to achieve bactericidal effects unless coupled with a transport moiety.

Representative Data Comparison (Antimicrobial MIC in µg/mL) Data synthesized from general SAR trends in isoxazole derivatives [1, 5].

Organism3-(4-aminophenyl) isoxazole3-(4-chlorophenyl) isoxazoleInterpretation
S. aureus (Gram +)12.5 - 25.06.25 - 12.5Chloro is 2x more potent.
E. coli (Gram -)> 50.022.4Chloro significantly superior due to permeability.
C. albicans (Fungal)25.012.5Chloro shows better antifungal penetration.
Case Study C: Anticancer (Cytotoxicity)
  • Tubulin Inhibition: Chloro-substituted isoxazoles (mimicking Combretastatin A-4) often show higher cytotoxicity (IC50 < 5 µM) because the colchicine binding site on tubulin is highly hydrophobic.

  • Kinase Inhibition: Amino-substituted isoxazoles are preferred here. The -NH2 group mimics the adenine amine of ATP, forming critical hinge-region hydrogen bonds within the kinase active site.

Part 3: Mechanistic Visualization (SAR Logic)

SAR_Logic Start Isoxazole Scaffold Selection Branch_Amino 3-(4-aminophenyl) Group Start->Branch_Amino Branch_Chloro 3-(4-chlorophenyl) Group Start->Branch_Chloro Prop_Amino High Polarity H-Bond Donor Low LogP Branch_Amino->Prop_Amino Prop_Chloro High Lipophilicity Metabolic Stability High LogP Branch_Chloro->Prop_Chloro Target_COX Target: COX-2 / Kinase Prop_Amino->Target_COX Requires H-Bond Target_Bac Target: Bacteria / Tubulin Prop_Chloro->Target_Bac Requires Penetration Outcome_Amino High Selectivity Lower Permeability Target_COX->Outcome_Amino Outcome_Chloro High Potency (General) High Permeability Target_Bac->Outcome_Chloro

Caption: Decision matrix for selecting Amino vs. Chloro substituents based on target binding requirements and permeability needs.

Part 4: Experimental Protocols

Synthesis of 3,5-Diarylisoxazoles (General Protocol)

To generate the compounds for comparison, the Chalcone-Cyclization Route is the industry standard due to its reliability.

Step A: Chalcone Formation (Claisen-Schmidt Condensation) [2]

  • Dissolve 4-substituted acetophenone (10 mmol) and benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add 40% NaOH solution (5 mL) dropwise at 0-5°C.

  • Stir at room temperature for 12 hours.

  • Pour into crushed ice/HCl. Filter the precipitate (Chalcone).

Step B: Isoxazole Cyclization

  • Dissolve Chalcone (5 mmol) in Ethanol (15 mL).

  • Add Hydroxylamine Hydrochloride (NH2OH[3]·HCl, 10 mmol) and Sodium Acetate (10 mmol).

  • Reflux for 6-8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Cool and pour into ice water.

  • Recrystallize from Ethanol.

    • Note: The 4-amino derivative may require protection (as acetamide) during synthesis and deprotection at the final step to avoid side reactions.

In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: Determine MIC values for Amino vs. Chloro derivatives.

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compounds in Mueller-Hinton Broth (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates bacterial growth. The lowest concentration remaining blue is the MIC.

Part 5: Workflow Visualization

Workflow Input Substituted Acetophenone (-NH2 or -Cl) Step1 Claisen-Schmidt Condensation (NaOH/EtOH) Input->Step1 Inter Chalcone Intermediate Step1->Inter Step2 Cyclization (NH2OH.HCl/Reflux) Inter->Step2 Product 3,5-Diarylisoxazole Derivative Step2->Product Assay Biological Screening (MIC / IC50) Product->Assay

Caption: Standard synthetic workflow for generating isoxazole libraries for SAR comparison.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One. (2025). Link

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. (2024).[4][5] Link

  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. (2024). Link

  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (2024). Link

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences. (2015). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

[1][2]

Executive Summary

Immediate Action Required:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: Do NOT dispose of via sanitary sewer (drain), trash, or biohazard bags.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) due to the aniline moiety.

This guide defines the operational protocol for the safe disposal of 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid . As a research chemical containing both an aromatic amine and a carboxylic acid on an isoxazole ring, it presents specific chemical compatibility challenges that dictate its waste stream.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its reactivity. This molecule is amphoteric (zwitterionic potential), possessing both a basic amine and an acidic carboxyl group.

FeatureChemical LogicDisposal Implication
Aromatic Amine Electron-rich, basic nitrogen.Toxic/Irritant. Potential sensitizer.[1] Incompatible with oxidizers (risk of exothermic reaction/nitration).
Isoxazole Ring 5-membered heterocycle with N-O bond.Generally stable, but N-O bond can cleave under strong reducing conditions or high heat. Thermal sensitivity dictates incineration parameters.
Carboxylic Acid Proton donor (Acidic).Can react with carbonates/bases to form salts. Lowers pH of aqueous waste streams.

GHS Classification (General for this class):

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation.[7][1][4][6]

Operational Disposal Protocol

A. Solid Waste (Pure Substance)

For expired reagents, synthesis failures, or solid residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

    • Why? HDPE is resistant to weak acids/bases; amber glass prevents UV degradation of the amine.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write full name (No abbreviations/structures).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Packing: Double-bag the primary container in a clear LDPE zip-lock bag before placing it in the satellite accumulation drum.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

For HPLC waste, filtrates, or dissolved samples.

The presence of the amine group requires strict segregation from oxidizers.

Step-by-Step Segregation Workflow:

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): The amine is protonated (salt form). Stable.

    • If Basic (pH > 9): The acid is deprotonated (carboxylate form). Stable.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM, Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, DMSO.

  • Accumulation: Pour into the appropriate carboy. Do not fill >90%.

C. Contaminated Debris

Gloves, weighing boats, paper towels.

  • Protocol: Place in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or white pail with a screw-top lid).

  • Note: Do not place in "Biohazard" (Red bag) waste unless the compound was used on biological agents (cells/viruses). Chemical waste incinerators and medical waste autoclaves operate differently.

Decision Logic Diagram (Visual Workflow)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidDebrisContaminated Debris(Gloves/Wipes)StateCheck->DebrisSolidActionPack in HDPE/Glass JarLabel: 'Toxic Organic Solid'Solid->SolidActionOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?(HNO3, H2O2)Liquid->OxidizerCheckDebrisActionSolid Chemical Waste Pail(Do NOT Autoclave)Debris->DebrisActionSolventCheckSolvent Type?HaloHalogenated(DCM, CHCl3)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHaloProceedHaloCarboy A: Halogenated WasteHalo->ProceedHaloProceedNonHaloCarboy B: Non-Halogenated WasteNonHalo->ProceedNonHaloOxidizerCheck->SolventCheckNo (Safe)QuenchSTOP: Must Quench/ReduceOxidizer FirstOxidizerCheck->QuenchYes (Danger)

Caption: Operational decision tree for segregating isoxazole/amine derivatives. Note the critical stop-point for oxidizer compatibility.

Regulatory & Compliance Context (RCRA)

While this specific CAS is likely not listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it must be managed as a hazardous waste based on characteristics and best management practices .

  • Waste Code Assignment (US EPA):

    • If the waste is a pure solid, it is generally classified as Non-Regulated Chemical Waste (unless toxicity data confirms LD50 < 50mg/kg), but must still be incinerated.

    • If mixed with solvents, the solvent codes apply (e.g., F002 for halogenated solvents, F003 for ignitable non-halogenated).

  • Generator Status: All waste contributes to your laboratory's monthly generation weight.

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) due to the aromatic amine component, which is toxic to aquatic life.

Emergency Procedures (Spill Response)

Scenario: 5g bottle drops and shatters.

  • Evacuate & Ventilate: The fine powder is a respiratory irritant (H335). Clear the immediate area for 10 minutes to let dust settle.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use an N95 mask if dust is visible.

  • Containment: Cover the spill with a dry spill pad or paper towels dampened slightly with water (to prevent dust generation).

  • Cleanup:

    • Scoop material into a wide-mouth jar.

    • Wipe the surface with a soap/water solution.[7][1][5][6]

    • Validation: Use a UV lamp (365nm) to check the area. Many aromatic amines/isoxazoles fluoresce; a clean surface should not glow.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Isoxazole-5-carboxylic acid derivatives. National Library of Medicine. [Link]

Personal protective equipment for handling 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety Guide: 3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid

Executive Safety Summary

Compound Identity:

  • Chemical Name: this compound[1][2]

  • CAS Number: 860367-71-1[2]

  • Synonyms: 3-(4-Aminophenyl)-5-isoxazolecarboxylic acid[1][2]

  • Physical State: Solid (Powder)[2]

Core Safety Directive: Treat this compound as a Warning-level Hazardous Substance (Irritant/Harmful). The primary risks are inhalation of dust and dermal absorption of the aromatic amine moiety, which can pose long-term sensitization or toxicity risks if mishandled.[2] All manipulation of dry powder must occur within a certified chemical fume hood.

Hazard Analysis & Mechanistic Risk Profile

To handle this chemical safely, one must understand why it is hazardous. The molecule contains two distinct functional groups that drive its reactivity and toxicity profile:[2]

  • Aromatic Amine (Aniline Derivative): The 4-aminophenyl group is a known motif for potential skin sensitization and methemoglobinemia (though potency varies).[2] It is prone to oxidation and can be absorbed through intact skin.[2]

  • Carboxylic Acid & Isoxazole Ring: These contribute to the compound's acidity and potential for severe eye and respiratory tract irritation.

GHS Classification (Derived from Structural Analogs & Functional Groups):

Hazard CategoryGHS CodeHazard StatementMechanistic Trigger
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption of aniline derivative.[2]
Skin Irritation H315Causes skin irritationAcidic functionality disrupts dermal pH barrier.
Eye Irritation H319Causes serious eye irritationDirect corrosive action on mucous membranes.
STOT - Single Exp. H335May cause respiratory irritationInhalation of fine particulate dust triggers inflammation.[2]

Personal Protective Equipment (PPE) Stratification

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation being performed.[2]

Level A: Standard Laboratory Operations (Solution Handling)

For pipetting, transferring sealed containers, or running closed reactions.[2]

  • Hand Protection: Nitrile Gloves (0.11 mm minimum thickness) .

    • Protocol: Inspect for pinholes.[2] Change gloves immediately if splashed.[2] Aromatic amines can permeate thin nitrile over time; however, for dilute solutions, standard nitrile provides adequate splash protection.[2]

  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1 compliant).

    • Reasoning: Safety glasses are insufficient because they do not seal against splashes or vapors that may bypass the side shields.[2]

  • Body Protection: Standard laboratory coat (buttoned) and long pants.

Level B: High-Risk Operations (Solid Handling & Synthesis)

For weighing dry powder, cleaning spills, or handling concentrated stock solutions.[2]

  • Respiratory Protection: Engineering Controls (Fume Hood) are the primary defense.

    • Contingency: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .[2]

  • Hand Protection: Double Gloving Protocol .

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[2]

    • Reasoning: The outer layer takes the mechanical stress and gross contamination; the inner layer acts as a final barrier against permeation.[2]

  • Eye/Face Protection: Chemical Safety Goggles + Face Shield if handling large quantities (>5g) where dust generation is significant.

Operational Handling Protocol

Workflow: Safe Weighing & Solubilization

The moment of highest risk is the transition from solid to solution.

Step-by-Step Methodology:

  • Preparation: Bring the vial and solvent (e.g., DMSO, DMF) into the fume hood. Place a pre-weighed vial on the balance.

  • Static Control: Use an anti-static gun or bar if available. Isoxazole powders can be electrostatic, causing "fly-away" dust.[2]

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.[2]

  • Solubilization: Add solvent immediately after weighing to suppress dust.

    • Solubility Note: This compound is an amphoteric solid (acid and amine).[2] It is generally soluble in polar aprotic solvents like DMSO or DMF . It may require slight warming or sonication.[2]

  • Decontamination: Wipe the balance area with a damp paper towel (solvent-soaked) immediately after use.

Visualization: Safe Handling Logic Flow

SafeHandling Start Start: Handling 860367-71-1 CheckState Is the compound Solid or in Solution? Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution CheckState->Solution Hood Move to Fume Hood (MANDATORY) Solid->Hood PPE_Solid PPE: Double Nitrile Gloves, Goggles, Lab Coat Hood->PPE_Solid Weigh Weigh into pre-tared vial PPE_Solid->Weigh Solvent Add Solvent (DMSO/DMF) to suppress dust Weigh->Solvent Process Proceed with Experiment Solvent->Process PPE_Sol PPE: Single Nitrile Gloves, Goggles Solution->PPE_Sol PPE_Sol->Process

Caption: Decision logic for PPE selection and engineering controls based on the physical state of the compound.

Emergency Response & Disposal

Accidental Exposure:
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The isoxazole ring is stable, but the amine moiety can cause respiratory sensitization.[2]

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes . Do not use ethanol or DMSO to wash skin, as this may enhance absorption of the compound.[2]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting upper and lower lids. Consult an ophthalmologist.

Waste Disposal Strategy:

Do not dispose of down the drain.

  • Solid Waste: Collect contaminated paper towels, gloves, and solid residue in a Hazardous Solid Waste container labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Dispose of solutions in a Non-Halogenated Organic Waste stream (unless dissolved in a halogenated solvent like DCM).

    • Note: Although the molecule contains Nitrogen, it typically does not require a separate "High Nitrogen" waste stream unless mixed with strong oxidizers.[2]

References

  • PubChem . (2025).[3][4] Compound Summary: this compound.[2] National Library of Medicine.[2] Retrieved from [Link] (Note: Link directs to close analog/parent structure for hazard validation).

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
3-(4-Aminophenyl)-1,2-oxazole-5-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.